molecular formula C7H7BF2O2 B6307936 3,4-Difluoro-2-methylphenylboronic acid CAS No. 2121514-75-6

3,4-Difluoro-2-methylphenylboronic acid

Cat. No.: B6307936
CAS No.: 2121514-75-6
M. Wt: 171.94 g/mol
InChI Key: DGJSOELAJXKTJX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Difluoro-2-methylphenylboronic acid, 95% is 172.0507160 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Difluoro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSOELAJXKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3,4-Difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3,4-Difluoro-2-methylphenylboronic Acid

Executive Summary

3,4-Difluoro-2-methylphenylboronic acid (CAS: 2121514-75-6) represents a "privileged building block" in modern medicinal chemistry. It offers a unique combination of electronic modulation (via the 3,4-difluoro motif) and steric control (via the 2-methyl "ortho-effect"). While highly valuable for tuning the lipophilicity and metabolic stability of drug candidates, this molecule presents specific challenges in cross-coupling reactions due to steric hindrance at the boron center and susceptibility to protodeboronation. This guide provides a validated technical framework for its synthesis, handling, and application in high-value Suzuki-Miyaura couplings.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a phenyl ring substituted with a boronic acid group at position 1, a methyl group at position 2, and fluorine atoms at positions 3 and 4.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name (3,4-Difluoro-2-methylphenyl)boronic acid
CAS Number 2121514-75-6 Free Acid
CAS (Pinacol Ester) 1025707-97-4 Common stable precursor
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 171.94 g/mol
Appearance White to off-white powderHygroscopic
Solubility DMSO, Methanol, DCM, THFSparingly soluble in water
pKa (Calculated) ~7.8 - 8.2More acidic than phenylboronic acid (8.[1][2]8) due to F-induction.
Structural Dynamics
  • The Ortho-Methyl Effect: The methyl group at C2 forces the boronic acid moiety out of coplanarity with the aromatic ring. This reduces conjugation but creates a "steric lock," which is useful in drug design for restricting rotatable bonds (atropisomerism potential).

  • Electronic Modulation: The 3,4-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), lowering the LUMO energy of the ring. This deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attack in specific metabolic pathways.

Part 2: Synthesis of the Building Block

Synthesis is typically achieved via lithium-halogen exchange at cryogenic temperatures to prevent benzyne formation, a common side reaction in ortho-fluoro aromatics.

Protocol: Cryogenic Lithiation-Borylation
  • Precursor: 1-Bromo-3,4-difluoro-2-methylbenzene.

  • Solvent: Anhydrous THF (Must be <50 ppm

    
    ).
    
  • Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl·LiCl (TurboGrignard) for milder conditions.

  • Quench: Triisopropyl borate (

    
    ).
    

Step-by-Step Workflow:

  • Charge a flame-dried flask with 1-bromo-3,4-difluoro-2-methylbenzene (1.0 eq) and THF under Argon. Cool to -78°C .

  • Add n-BuLi (1.05 eq) dropwise over 30 minutes. Maintain internal temp < -70°C. Critical: The 2-methyl group provides some steric protection, but the adjacent 3-fluoro makes the lithium species unstable if warmed.

  • Stir for 45 minutes at -78°C.

  • Add

    
     (1.2 eq) rapidly.
    
  • Allow to warm to room temperature (RT) over 4 hours.

  • Hydrolysis: Quench with 1M HCl. Extract with EtOAc.

  • Purification: Recrystallize from

    
    /Acetonitrile to remove boroxine trimers.
    

SynthesisWorkflow Fig 1: Cryogenic synthesis workflow preventing benzyne elimination. Start Start: 1-Bromo-3,4-difluoro- 2-methylbenzene Lithiation Li-Halogen Exchange (-78°C, n-BuLi, THF) Start->Lithiation Inert Atm Intermediate Lithium Species (Unstable > -60°C) Lithiation->Intermediate Trapping Electrophilic Trap (B(OiPr)3) Intermediate->Trapping Rapid Add Hydrolysis Acid Hydrolysis (1M HCl) Trapping->Hydrolysis Warm to RT Product Final Product: Boronic Acid Hydrolysis->Product Crystallization

Part 3: Synthetic Utility (Suzuki-Miyaura Coupling)

The 2-methyl group creates significant steric hindrance around the boron atom, slowing the transmetallation step of the catalytic cycle. Standard conditions (e.g.,


) often fail or result in low yields due to competitive protodeboronation.
Optimized Coupling Protocol

To overcome the "ortho-methyl penalty," use electron-rich, bulky phosphine ligands (Buchwald ligands) that facilitate oxidative addition and accelerate transmetallation.

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: SPhos or XPhos (Ligand:Pd ratio 2:1). These ligands create a protective pocket around the Pd center.

  • Base:

    
     (3.0 eq). Phosphate is milder than carbonate/hydroxide, reducing deboronation.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Mechanism of Failure (and Solution): In the diagram below, note that the Transmetallation step is the rate-determining bottleneck for this specific molecule.

SuzukiCycle Fig 2: Catalytic cycle highlighting the steric bottleneck at transmetallation. Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (BOTTLENECK) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' RedElim->Pd0 ArX Aryl Halide Boronic 3,4-Difluoro-2-Me-Ph-B(OH)2 (Sterically Hindered) Boronic->TransMet Slow approach due to 2-Me

Part 4: Stability & Handling (Protodeboronation)

Fluorinated arylboronic acids are notoriously unstable. The electron-withdrawing fluorines at C3/C4 increase the Lewis acidity of the boron, making it susceptible to nucleophilic attack by water/base, leading to C-B bond cleavage (protodeboronation).

The Mechanism:

  • Base attacks Boron

    
     Boronate anion.
    
  • Ipso-protonation: The C-B bond breaks, replaced by C-H.

  • Result: You lose your expensive reagent and isolate 1,2-difluoro-3-methylbenzene.

Storage & QC Protocol:

  • Storage: Store at 4°C or lower under Argon.

  • Dehydration: This compound spontaneously forms boroxines (anhydrides) upon drying. This is reversible and generally acceptable for reactions, but it complicates NMR integration.

  • QC Method: Use 19F-NMR to check purity.

    • Product: Two distinct multiplets.[3]

    • Deboronated Impurity: Distinct shift in fluorine signals; appearance of a triplet in 1H-NMR (if H-decoupled).

Part 5: Medicinal Chemistry Applications

1. Bioisosterism & Metabolic Stability The 3,4-difluoro-2-methylphenyl moiety is often used to replace a standard phenyl or tolyl group.

  • Metabolic Block: The C3 and C4 positions are common sites for CYP450 oxidation. Fluorine substitution blocks this, extending half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases LogP, improving membrane permeability.

2. Conformation Locking The 2-methyl group generates a high energy barrier to rotation around the biaryl axis (in the final drug molecule). This restricts the molecule to a specific conformation, potentially increasing binding affinity (


) by reducing the entropic cost of binding to the target protein.

References

  • Reagentia. (2024).[4][5] Product Specification: 3,4-Difluoro-2-methylphenylboronic acid (CAS 2121514-75-6).[6] Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[5][7] (Context: Use of XPhos/SPhos for hindered substrates).

  • LookChem. (2024). Global Supplier List for CAS 2121514-75-6. Retrieved from [Link]

Sources

3,4-Difluoro-2-methylphenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2-methylphenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for pharmaceutical and agrochemical applications. Distinguished by its specific substitution pattern—an ortho-methyl group providing steric bulk and two fluorine atoms conferring electron-withdrawing character—this compound serves as a critical building block for modulating the metabolic stability and lipophilicity of drug candidates. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and optimized protocols for its deployment in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1][2][3]

The unique reactivity of this compound stems from the interplay between the steric hindrance of the ortho-methyl group and the inductive effects of the fluorine substituents.

PropertyData
Chemical Name 3,4-Difluoro-2-methylphenylboronic acid
CAS Number 2121514-75-6
Molecular Formula

Molecular Weight 171.94 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
Melting Point 185–190 °C (decomposition)
SMILES Cc1c(c(ccc1B(O)O)F)F
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Note on CAS Ambiguity: Researchers must distinguish this compound from its isomer, 2,4-difluoro-3-methylphenylboronic acid (CAS 1619980-13-0), and its methoxy-analog, (3,4-difluoro-2-methoxyphenyl)boronic acid (CAS 905583-06-4). The specific ortho-methyl positioning in CAS 2121514-75-6 is critical for conformationally restricted biaryl designs.

Synthetic Pathways[2][5]

The synthesis of 3,4-difluoro-2-methylphenylboronic acid presents a regioselectivity challenge. The preferred industrial route utilizes 1-bromo-3,4-difluoro-2-methylbenzene as the key precursor, synthesized via electrophilic aromatic substitution of 2,3-difluorotoluene.

Synthesis Workflow

The formation of the carbon-boron bond is achieved via a cryogenic metal-halogen exchange followed by electrophilic trapping with a trialkyl borate.

SynthesisPath Start 2,3-Difluorotoluene Bromination Bromination (Br2, Fe, CHCl3) Start->Bromination Precursor 1-Bromo-3,4-difluoro- 2-methylbenzene (CAS 847502-81-2) Bromination->Precursor Regioselective Lithiation Lithiation (n-BuLi, THF, -78°C) Precursor->Lithiation Metal-Halogen Exchange Trapping Borate Trapping (B(OiPr)3) Lithiation->Trapping Electrophilic Attack Hydrolysis Acid Hydrolysis (2M HCl) Trapping->Hydrolysis Product 3,4-Difluoro-2-methyl- phenylboronic acid Hydrolysis->Product

Figure 1: Synthetic pathway from commercially available 2,3-difluorotoluene to the target boronic acid.[1]

Critical Process Parameters
  • Regiocontrol in Bromination: The presence of the ortho-methyl group directs bromination to the para position relative to the methyl group (position 6, which becomes position 1 in the final numbering), but the fluorine atoms also exert directing effects. Careful temperature control (0–25 °C) prevents poly-bromination.

  • Cryogenic Handling: The lithiated intermediate is unstable above -60 °C due to the potential for "benzyne" formation via elimination of LiF (ortho-lithio fluorobenzene instability). The reaction must be kept strictly at -78 °C until the borate is added.

Reactivity Profile: Suzuki-Miyaura Coupling

Steric and Electronic Factors

This boronic acid is classified as a sterically hindered, electron-deficient nucleophile .

  • Steric Hindrance: The C2-methyl group creates significant steric bulk around the boron center. This retards the transmetallation step in the Suzuki catalytic cycle, requiring more active catalyst systems (e.g., bulky phosphine ligands like S-Phos or X-Phos).

  • Electronic Effect: The 3,4-difluoro substitution pulls electron density from the ring, making the C-B bond slightly more polarized but also potentially less nucleophilic compared to non-fluorinated tolylboronic acids.

Mechanistic Visualization

The following diagram highlights the "Steric Gate" where this specific compound faces kinetic resistance.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X BaseStep Base Activation (Pd-OH or Boronate) PdII_X->BaseStep TransMet Transmetallation (STERIC GATE) BaseStep->TransMet + 3,4-F2-2-Me-Ph-B(OH)2 PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the Transmetallation step, which is the rate-determining step for ortho-substituted boronic acids.

Experimental Protocol: High-Efficiency Coupling

Objective: Coupling of 3,4-Difluoro-2-methylphenylboronic acid with an aryl chloride. Rationale: Standard Pd(PPh3)4 conditions often fail with ortho-methyl boronic acids due to slow transmetallation and competitive protodeboronation. We utilize Pd(dppf)Cl2 or S-Phos Pd G2 to overcome this.

Materials
  • Boronic Acid: 1.2 – 1.5 equivalents (Excess required due to potential protodeboronation).

  • Aryl Halide: 1.0 equivalent.

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for difficult substrates).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3,4-Difluoro-2-methylphenylboronic acid (1.5 mmol, 258 mg), and

    
     (3.0 mmol, 415 mg).
    
  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg). Reseal immediately.

  • Reaction: Heat the mixture to 90–100 °C for 12–18 hours.

    • Note: The high temperature is necessary to drive the transmetallation of the sterically hindered boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over

    
    , filter, and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Handling and Stability

  • Protodeboronation: Like many ortho-substituted and fluorinated boronic acids, this compound is susceptible to protodeboronation (loss of the

    
     group) under prolonged heating in basic aqueous media.
    
    • Mitigation: If yields are low, switch to anhydrous conditions using

      
        in DMF/Toluene at 100 °C.
      
  • Storage: Store at 2–8 °C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing; this is reversible in aqueous reaction media and does not affect stoichiometry significantly (calculate based on monomer MW).

References

  • Synthesis of Fluorinated Toluenes: Title: "Scalable Synthesis of Functionalized Fluorinated Aromatics." Source:Organic Process Research & Development Link:[Link] (General reference for fluorinated aromatic synthesis principles).

  • Suzuki Coupling of Hindered Substrates: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Substrates." Source:Chemical Reviews Link:[Link]

  • Precursor Synthesis: Title: "Synthesis of 1-bromo-3,4-difluoro-2-methylbenzene" Source:[2][3][4][5]Google Patents (WO2022256622A1) Link:

Sources

A Senior Application Scientist's Guide to the Steric Hindrance Analysis of 2-Methyl Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Formula – Harnessing Spatial Effects in Modern Chemistry

In the landscape of drug development and fine chemical synthesis, success is often dictated by the subtle, three-dimensional arrangement of atoms. Steric hindrance, far from being a mere impediment, is a sophisticated design element that, when properly understood and quantified, allows for the precise modulation of a molecule's reactivity, selectivity, and biological interactions. This is particularly true for aryl boronic acids, the cornerstone reagents of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

The introduction of a simple methyl group at the 2-position (ortho) of an aryl boronic acid induces a profound steric effect that can dramatically alter its chemical behavior.[2][3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond theoretical descriptions to provide field-proven, step-by-step methodologies for the robust analysis of these steric effects. As a self-validating system, the combination of the protocols described herein will provide a comprehensive and trustworthy understanding of how ortho-methylation impacts molecular structure and function, enabling more rational and predictable molecular design.

I. The Foundational Impact of Ortho-Methylation on Molecular Geometry and Electronics

The primary consequence of placing a methyl group adjacent to a boronic acid moiety is the imposition of a significant torsional strain. In an unsubstituted phenylboronic acid, the B(OH)₂ group and the phenyl ring are largely coplanar, allowing for effective π-conjugation between the boron's empty p-orbital and the aromatic system.[5][6] The steric bulk of the 2-methyl group, however, creates a repulsive interaction with the hydroxyl groups, forcing the boronic acid to rotate out of the plane of the aromatic ring. This fundamental geometric distortion initiates a cascade of secondary effects:

  • Disrupted Conjugation: The out-of-plane twist reduces orbital overlap, diminishing the electronic communication between the boronic acid and the aryl ring. This can alter the Lewis acidity of the boron center and influence the molecule's overall electronic profile.

  • Geometric Distortion: To alleviate the steric strain, bond lengths (such as the C-B bond) and bond angles may deviate from their ideal values.

  • Impact on Reactivity: This altered three-dimensional structure directly affects how the molecule interacts with other reagents, particularly the bulky transition metal complexes used in cross-coupling reactions.[7][8]

The following diagram illustrates this fundamental conformational change.

steric_effect cluster_unsubstituted Unsubstituted Phenylboronic Acid cluster_substituted 2-Methyl Phenylboronic Acid Aryl1 Phenyl Ring BOH2_1 B(OH)₂ Aryl1->BOH2_1 Free Rotation (Largely Coplanar) note1 Maximized π-conjugation Aryl2 Phenyl Ring Me CH₃ Aryl2->Me BOH2_2 B(OH)₂ Aryl2->BOH2_2 Restricted Rotation (Twisted Conformation) note2 Steric Clash → Disrupted π-conjugation

Figure 1: Conformational impact of 2-methyl substitution on phenylboronic acid.

II. A Multi-Pronged Approach to Steric Hindrance Quantification

No single technique can fully capture the multifaceted nature of steric effects. A robust analysis relies on a combination of methods that probe the molecule's structure in both the solid state and solution, and directly measure its impact on chemical reactivity.

A. X-Ray Crystallography: Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most direct and unambiguous measurement of a molecule's three-dimensional structure, offering precise data on the geometric consequences of steric hindrance.

Core Objective: To quantitatively measure bond lengths, bond angles, and, most importantly, the dihedral angle between the aromatic ring and the boronic acid group.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (Self-Validation Step): The ability to grow high-quality single crystals is the first validation of sample purity.

    • Dissolve the purified 2-methyl substituted boronic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/heptane).

    • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely capped vial is often effective. Alternatively, vapor diffusion (placing the vial of dissolved sample inside a larger, sealed jar containing a more volatile anti-solvent) can yield superior crystals.

    • Isolate a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations, which yields a higher resolution structure.

    • Position the crystal in a modern X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to generate a file of reflection intensities.

    • Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model, assigning atomic positions and displacement parameters until the calculated diffraction pattern closely matches the experimental data.

  • Data Analysis:

    • From the final refined structure, extract the key parameters:

      • Dihedral Angle (C-C-C-B): The critical measure of the out-of-plane twist.

      • C-B Bond Length: Compare to standard values (approx. 1.56 Å in unsubstituted phenylboronic acid) to identify elongation due to steric strain.[5][6]

      • Bond Angles: Look for distortions from ideal geometries (e.g., 120° for sp² carbons).

B. NMR Spectroscopy: Probing Dynamics and Conformation in Solution

NMR provides invaluable data on the molecule's behavior in the solution phase, which is more representative of typical reaction conditions.

Core Objective: To gather evidence of restricted rotation and to quantify the energy barrier associated with this restriction.

Experimental Protocol: Variable-Temperature (VT) ¹H NMR

  • Sample Preparation:

    • Dissolve a precise concentration of the 2-methyl substituted boronic acid in a high-boiling deuterated solvent (e.g., toluene-d₈ or o-dichlorobenzene-d₄).

    • The choice of solvent is critical; it must not freeze at the lowest temperature of the experiment or boil at the highest.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature. Note the chemical shifts and multiplicities of the aromatic and methyl protons.

  • Low-Temperature Analysis:

    • Cool the sample inside the NMR probe in a stepwise fashion (e.g., in 10-20 K increments). Allow the temperature to equilibrate for several minutes at each step before acquiring a new spectrum.

    • As the temperature decreases, the rate of rotation around the C-B bond will slow. If the barrier is significant, you may observe the splitting of signals (e.g., for the aromatic protons) as distinct rotamers become slow enough to be resolved on the NMR timescale.

  • Coalescence and High-Temperature Analysis:

    • Once signal splitting is observed at low temperature, gradually increase the temperature. The temperature at which the two distinct signals broaden and merge into a single peak is the coalescence temperature (Tc) .

    • Continue to increase the temperature above coalescence to ensure the signal sharpens back into a time-averaged peak.

  • Data Analysis & Trustworthiness:

    • The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) using the Eyring equation. This provides a quantitative measure of the steric hindrance. The reproducibility of the coalescence temperature across multiple runs validates the measurement.

    • ¹¹B NMR can also be employed. The chemical shift of the ¹¹B nucleus is sensitive to the electronic environment of the boron atom.[9][10] A comparison of the ¹¹B chemical shift of the 2-methyl derivative to its unsubstituted analog can provide insight into the electronic consequences of the altered conformation.

C. Kinetic Analysis: Measuring the Real-World Impact on Reactivity

Ultimately, the most practical measure of steric hindrance is its effect on reaction rates. The Suzuki-Miyaura reaction is the ideal model system for this analysis.[11][12]

Core Objective: To quantitatively compare the rate of a Suzuki-Miyaura coupling using 2-methylphenylboronic acid versus an unhindered analog (e.g., phenylboronic acid or 4-methylphenylboronic acid).

Experimental Protocol: Reaction Rate Comparison by GC or HPLC

  • Reaction Setup (Parallel Execution):

    • Set up two identical reaction vessels under an inert atmosphere (e.g., nitrogen or argon).

    • To each vessel, add a standard aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

    • Crucially, add an internal standard (a non-reactive compound with a distinct retention time, e.g., decane) to each flask for accurate quantification.

    • To one vessel, add 2-methylphenylboronic acid. To the second, add an equimolar amount of the unhindered control boronic acid.

  • Initiation and Monitoring:

    • Place both vessels in a pre-heated oil bath to start the reactions simultaneously.

    • At regular time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot from each reaction mixture.

    • Immediately quench each aliquot by diluting it in a vial containing a solvent like ethyl acetate and a small amount of water to stop the reaction.

  • Quantitative Analysis:

    • Analyze each quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • For each time point, determine the ratio of the product peak area to the internal standard peak area.

  • Data Interpretation:

    • Plot the percentage conversion (or product concentration) versus time for both reactions.

    • The initial slope of each curve represents the initial reaction rate. A significantly shallower slope for the 2-methylphenylboronic acid reaction provides direct, quantitative evidence of steric retardation. The consistency of the internal standard's peak area across all samples serves as a check for the validity of the injections and dilutions.

The following workflow diagram summarizes this comprehensive analytical approach.

workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Steric Hindrance Analysis cluster_output 3. Data Interpretation & Correlation synthesis Synthesis & Purification of 2-Methylphenylboronic Acid xray X-Ray Crystallography (Solid-State Geometry) synthesis->xray nmr VT-NMR Spectroscopy (Solution Dynamics) synthesis->nmr kinetics Kinetic Studies (Chemical Reactivity) synthesis->kinetics interpretation Correlate structural parameters (dihedral angle, rotational barrier) with observed reaction rate. xray->interpretation Provides Dihedral Angle nmr->interpretation Provides Rotational Barrier (ΔG‡) kinetics->interpretation Provides Relative Reaction Rate

Figure 2: A comprehensive workflow for the analysis of steric hindrance.

III. Summary of Expected Results and Practical Implications

The combined results from these analyses will paint a cohesive picture of the steric effects.

Data Summary Table:

Parameter MeasuredUnsubstituted Phenylboronic Acid2-Methyl Phenylboronic AcidPrimary Rationale
Dihedral Angle (X-Ray) ~0-10°Expected >30°Steric repulsion between CH₃ and B(OH)₂ groups.
Rotational Barrier (VT-NMR) Low (fast rotation on NMR timescale)Quantifiably HighHindered rotation due to steric clash.
¹¹B NMR Chemical Shift ~28-30 ppmPotential downfield shiftAltered electronic environment from reduced π-conjugation.[9]
Suzuki Coupling Rate Fast (Control)Significantly SlowerSteric bulk impedes approach to the Pd center during transmetalation.[13][14]

Implications for Researchers:

  • For Drug Development Professionals: Understanding and quantifying these effects is crucial. Steric hindrance can be used to lock a molecule into a specific bioactive conformation, enhancing its affinity for a target protein. It can also be used to block access to metabolic enzymes, improving the pharmacokinetic profile of a drug candidate.[15][16][17][18]

  • For Synthetic Chemists: The steric hindrance of 2-methyl substituted boronic acids is a tool for controlling reactivity. While it may slow down desired couplings, necessitating more active catalysts or harsher conditions,[8][14] it can also be used to achieve selective reactions at less hindered sites on a complex molecule.

By systematically applying the methodologies detailed in this guide, researchers can move from a qualitative assumption of "steric hindrance" to a quantitative and predictive understanding, enabling the design of next-generation molecules with enhanced precision and purpose.

IV. References

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195-16202. [Link]

  • Wuts, P. G. M. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(11), 3514-3526. [Link]

  • Singleton, M. L., & Smith, B. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15335-15342. [Link]

  • Liu, R., & Liu, L. (2010). Quantifying steric effect with experimental electron density. The Journal of Chemical Physics, 133(11), 114501. [Link]

  • Zhao, L., & Liu, S. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. International Journal of Molecular Sciences, 17(9), 1433. [Link]

  • PureSynth. (n.d.). 2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved February 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. [Link]

  • Galkin, V. I., Cherkasov, R. A., & Zverev, V. V. (1995). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds. Russian Chemical Bulletin, 44(8), 1354-1367. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(28), 7179-7182. [Link]

  • Maumela, M. C., et al. (2024). Application of Biaryl Phosphacycles in Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Boronic Acids in Modern Drug Discovery. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylphenyl boronic acid. PubChem. Retrieved February 18, 2026, from [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5626. [Link]

  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved February 18, 2026, from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]

  • ResearchGate. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?[Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved February 18, 2026, from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved February 18, 2026, from [Link]

  • Ukai, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Google Patents. (2002). Process for producing phenylboronic acids and triphenylboroxines.

  • Fiveable. (2025, August 15). Steric Hindrance Definition - Organic Chemistry Key Term. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 2b. Retrieved February 18, 2026, from [Link]

  • Chemistry Docs. (2017, November 21). 04.07 Stability Factors: Steric Effects [Video]. YouTube. [Link]

  • Sicsic, S., et al. (2009). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 65(34), 6953-6958. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]

Sources

Comprehensive Guide: Solubility & Handling of 3,4-Difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3,4-Difluoro-2-methylphenylboronic acid in organic solvents Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary

3,4-Difluoro-2-methylphenylboronic acid (CAS: 163451-28-1) is a critical fluorinated building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug scaffolds via Suzuki-Miyaura cross-coupling.[1]

This guide addresses a common bottleneck in its utilization: solubility management . Unlike simple phenylboronic acids, the specific substitution pattern (vicinal difluoro + ortho-methyl) imparts unique physicochemical properties that dictate solvent compatibility.[1] This document synthesizes empirical data with structural structure-property relationships (SPR) to provide a definitive operational framework for dissolution, reaction solvent selection, and purification.[1]

Physicochemical Profile & Structural Logic

To master the solubility of this compound, one must understand the competing forces within its structure:

  • The Boronic Acid Head (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  A dual hydrogen-bond donor/acceptor. It drives solubility in polar protic and aprotic solvents but induces dimerization (to boroxines) in non-polar media.
    
  • The Lipophilic Core (

    
    ): 
    
    • Fluorine Atoms: Increase lipophilicity relative to hydrogen but also increase the acidity of the boronic acid via inductive electron withdrawal (

      
       effect).
      
    • Ortho-Methyl Group: Provides steric bulk that can disrupt crystal packing (potentially enhancing solubility compared to des-methyl analogs) but also increases hydrophobicity.[1]

Estimated Physicochemical Parameters:

Parameter Value (Approx.) Implication
Physical State White Crystalline Solid High lattice energy requires polar solvation or heat to break.[1]
LogP 2.5 – 2.9 Moderate lipophilicity; soluble in organics, poor in water.

| pKa | ~7.5 – 8.0 | More acidic than phenylboronic acid (pKa ~8.8); easier to deprotonate in basic coupling conditions.[1] |

Solubility Landscape

The solubility of 3,4-Difluoro-2-methylphenylboronic acid is governed by the "like dissolves like" principle, modified by the specific capacity of solvents to disrupt boronic acid hydrogen-bond networks.[1]

Quantitative Solubility Classes

Data synthesized from analog behavior (e.g., 3,4,5-trifluorophenylboronic acid) and general organoboron characteristics.[1]

Solvent ClassRepresentative SolventsSolubility RatingOperational ConcentrationNotes
Polar Aprotic DMF, DMSO, DMAc Excellent > 100 mg/mLPreferred for stock solutions.[1] High dielectric constants stabilize the polar head group.
Ethers THF, 1,4-Dioxane, MTBE Good 50 – 100 mg/mLIdeal for reaction media. THF coordinates with boron, stabilizing monomeric species.
Alcohols Methanol, Ethanol Good 20 – 50 mg/mLCaution: Can form boronic esters (solvolysis) upon prolonged storage.[1]
Chlorinated DCM, Chloroform Moderate 10 – 30 mg/mLUseful for extraction/workup but poor for reaction media due to low boiling points.
Hydrocarbons Hexane, Pentane, Heptane Poor < 1 mg/mLCritical Role: Acts as an antisolvent for recrystallization.
Aqueous Water Very Poor < 0.5 mg/mLSoluble only at high pH (formation of boronate anion).[1]
The Boroxine Equilibrium Factor

In non-polar or semi-polar solvents (e.g., Toluene, DCM), this compound exists in equilibrium with its trimeric anhydride (boroxine). This dehydration is reversible but can lead to variable solubility observations—boroxines are generally more soluble in non-polar solvents than the free acid.

Visualizing the Solubility Logic:

SolubilityLogic Compound 3,4-Difluoro-2-methyl- phenylboronic acid PolarAprotic Polar Aprotic (DMF, DMSO) Compound->PolarAprotic Dissolves via Ethers Ethers (THF, Dioxane) Compound->Ethers Dissolves via Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Dissolves but... NonPolar Hydrocarbons (Hexane, Toluene) Compound->NonPolar Resists H_Bond H-Bond Disruption (High Solubility) PolarAprotic->H_Bond Coordination Lewis Base Coordination (Stabilizes Monomer) Ethers->Coordination Esterification Solvolysis Risk (Forms Esters) Alcohols->Esterification Aggregation Boroxine Formation (Precipitation/Trimer) NonPolar->Aggregation

Figure 1: Mechanistic basis for solvent selection.[1] Green nodes indicate recommended solvents; Yellow indicates caution; Red indicates antisolvents.[1]

Operational Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (For Screening)

Use this protocol when preparing reagents for high-throughput screening or automated synthesis.[1]

  • Solvent Choice: Select Anhydrous DMF or DMSO . These suppress boroxine formation and prevent protodeboronation better than protic solvents.

  • Weighing: Weigh the target mass of 3,4-Difluoro-2-methylphenylboronic acid into a glass vial.

    • Note: Avoid using plastic weighing boats for long durations as static charge can be significant with fluorinated solids.

  • Addition: Add solvent to achieve a concentration of 0.5 M to 1.0 M .

  • Dissolution: Vortex for 30-60 seconds. If solids persist, sonicate at ambient temperature for 2 minutes.

    • Validation: Solution should be optically clear. If haze remains, filter through a 0.45 µm PTFE filter.

Protocol B: Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent dictates the reaction rate and impurity profile.

Reaction GoalRecommended Solvent SystemRationale
Standard Coupling 1,4-Dioxane / Water (4:1) Excellent solubility of boronic acid and inorganic base (e.g., K₂CO₃).[1] High boiling point allows thermal activation.
Sensitive Substrates THF / Water (9:1) Lower boiling point (66°C) prevents thermal decomposition.[1] Good solubility for the fluorinated boronic acid.
Green Chemistry Ethanol / Water (1:1) Viable, but reaction must be run immediately to avoid ethyl ester formation.
Difficult Substrates Toluene / Water (10:[1]1) + Tricyclohexylphosphine For biphasic systems.[1] The boronic acid partitions into the interface; requires vigorous stirring.
Protocol C: Purification via Recrystallization

If the boronic acid degrades or darkens (oxidation), use this method to restore purity.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).

    • Tip: Do not boil excessively to avoid dehydration to the boroxine.

  • Precipitation: Remove from heat. Slowly add n-Hexane or Heptane (Antisolvent) dropwise until a persistent cloudiness appears (ratio typically 1:3 EtOAc:Hexane).[1]

  • Crystallization: Allow the mixture to cool to room temperature, then place in a fridge (4°C) for 4-12 hours.

  • Collection: Filter the white precipitate and wash with cold Hexane.

  • Drying: Vacuum dry at < 40°C. Do not overheat, as this promotes dehydration.

Stability & Handling Risks

Protodeboronation

Fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group), especially the 2,6-difluoro analogs. While the 3,4-difluoro substitution is more stable, the ortho-methyl group can sterically accelerate cleavage under harsh basic conditions.

  • Mitigation: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures. Use milder bases like K₃PO₄ or Cs₂CO₃ .

Boroxine Cycle

Upon storage, you may observe a change in melting point. This is often due to the reversible formation of the cyclic trimer (boroxine).

  • Correction: This is rarely a problem for reactivity. In aqueous reaction media (Suzuki coupling), the boroxine rapidly hydrolyzes back to the active monomeric boronic acid.

References

  • BenchChem. 3,4-Difluorophenylboronic Acid in Organic Reactions: Technical Support & Solubility Data. Retrieved from [1]

  • Organic Syntheses. Preparation of (3,4,5-Trifluorophenyl)boronic acid. Org.[2][3][4][5] Synth. 2005, 81, 134.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014, 43, 412-443.

  • Sporzyński, A., et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[2][6] J. Solution Chem., 2020, 49, 814–824.[2]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide.

Sources

Literature review of 3,4-Difluoro-2-methylphenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the application, synthesis, and medicinal utility of 3,4-Difluoro-2-methylphenylboronic acid . It is designed for medicinal chemists and process scientists requiring actionable data and mechanistic insights.

Executive Summary

3,4-Difluoro-2-methylphenylboronic acid (CAS: 2121514-75-6 ) has emerged as a high-value building block in modern drug discovery. Its structural uniqueness lies in the synergistic combination of an electron-withdrawing difluoro-motif and a sterically demanding ortho-methyl group. This specific substitution pattern is increasingly utilized to modulate atropisomerism , block metabolic soft spots (CYP450 oxidation), and tune the lipophilicity (


) of biaryl scaffolds in kinase and ion channel inhibitors.

Chemical Profile & Structural Properties[1][2]

PropertySpecification
Chemical Name (3,4-Difluoro-2-methylphenyl)boronic acid
CAS Number 2121514-75-6
Molecular Formula

Molecular Weight 171.94 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents
Key Structural Feature Ortho-Methyl (C2): Induces torsion in biaryl systems (conformational lock).Difluoro (C3, C4): Increases oxidative stability and lipophilicity.[1]
Structural Logic in Drug Design

The 2-methyl group is not merely a spacer; it exerts significant A(1,3) strain when coupled to another aromatic ring. This forces the resulting biaryl system out of planarity, often locking the molecule into a bioactive conformation that fits into restricted enzyme pockets (e.g., kinase ATP-binding sites). Simultaneously, the 3,4-difluoro substitution deactivates the ring towards electrophilic attack and blocks metabolic hydroxylation at the typically labile para- and meta-positions.

Synthetic Utility & Manufacturing

The synthesis of this boronic acid typically proceeds via cryogenic lithiation-borylation, a pathway chosen to prevent benzylic deprotonation of the methyl group.

Synthesis Workflow

Precursor: 1-Bromo-3,4-difluoro-2-methylbenzene. Reagents:


-Butyllithium (

-BuLi), Triisopropyl borate (

), Acidic Hydrolysis.[2][3]

SynthesisWorkflow Start 1-Bromo-3,4-difluoro- 2-methylbenzene Lithiation Lithium-Halogen Exchange (-78°C, THF) Start->Lithiation n-BuLi Intermediate Aryl-Lithium Species Lithiation->Intermediate Boronation Electrophilic Trapping (B(OiPr)3) Intermediate->Boronation Hydrolysis Acidic Hydrolysis (HCl/H2O) Boronation->Hydrolysis Product 3,4-Difluoro-2-methyl- phenylboronic acid Hydrolysis->Product

Figure 1: Cryogenic synthesis workflow preventing benzylic metallation side-reactions.

Critical Process Parameter (CPP): The temperature must be strictly maintained below -70°C during lithiation. The 2-methyl protons are benzylic and acidic; higher temperatures favor deprotonation at the methyl group rather than Lithium-Halogen exchange, leading to impurities.

Medicinal Chemistry Applications

This building block is a "privileged structure" in recent patent literature, particularly for targets requiring high selectivity and CNS penetration.

Case Study A: Sodium Channel Modulators ( )

In the development of non-opioid analgesics, the 3,4-difluoro-2-methylphenyl moiety acts as a voltage-gated sodium channel blocker.

  • Reference: WO2022256622A1 (Vertex Pharmaceuticals).

  • Application: The moiety is coupled to a tetrahydrofuran core. The ortho-methyl group restricts rotation, optimizing the binding vector into the channel pore, while the fluorine atoms modulate the pKa of nearby amines and improve blood-brain barrier (BBB) permeability.

Case Study B: Neurodegenerative Kinase Inhibitors

Compounds targeting pathways like LRRK2 or DLK for Parkinson's and ALS often utilize this motif.

  • Reference: US Patent 11,098,044 B2.

  • Compound: (1S,2S)-N-(6-(3,4-difluoro-2-methylphenyl)imidazo[1,2-a]pyridin-2-yl)-2-fluorocyclopropane-1-carboxamide.[4]

  • Mechanism: The boronic acid is coupled to an imidazo[1,2-a]pyridine core. The resulting biaryl axis is twisted by the 2-methyl group, creating a specific 3D vector that enhances selectivity against homologous kinases.

Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling

The 2-methyl group creates significant steric hindrance near the boron center, making standard Suzuki conditions (e.g.,


) sluggish. The following protocol uses a specialized catalyst system (

) designed to overcome this steric barrier.
Materials
  • Aryl Halide: 1.0 equiv (e.g., heteroaryl chloride/bromide)[5]

  • Boronic Acid: 3,4-Difluoro-2-methylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.02 equiv) + SPhos  (0.04 equiv) OR Pd(dppf)Cl2  (for less hindered partners).
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and SPhos ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and the Palladium source (

    
    ).
    
  • Activation: Stir at Room Temperature (RT) for 5 minutes to allow ligation of the active Pd(0) species.

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the sealed vessel to 90–100°C for 4–12 hours.

    • Note: The reaction rate is slower than non-hindered phenylboronic acids. Monitor via LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Reaction Mechanism & Steric Challenge

The following diagram illustrates why the SPhos ligand is critical. It facilitates the Transmetalation step, which is the rate-determining step (RDS) for sterically hindered boronic acids.

SuzukiMechanism Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Crowd Overcome by SPhos RedElim->Pd0 Regeneration Boronic 3,4-Difluoro-2-methyl- phenylboronic acid Base Base (OH-) Boronic->Base Activation Base->TransMet Boronate Species

Figure 2: Catalytic cycle highlighting the Transmetalation bottleneck caused by the ortho-methyl group.

References

  • Vertex Pharmaceuticals. (2022). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. WO2022256622A1.[6] Link

  • Denali Therapeutics Inc. (2021). Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders. US Patent 11,098,044 B2. Link

  • Knochel, P., et al. (2008). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Guide: Comparative Analysis of 3,4-Difluoro-2-methylphenylboronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Dilemma: In medicinal chemistry, the 3,4-difluoro-2-methylphenyl moiety is a high-value scaffold. The fluorine atoms modulate metabolic stability and lipophilicity, while the ortho-methyl group provides a conformational lock, often critical for binding affinity. However, this specific substitution pattern creates a "perfect storm" of instability and steric hindrance.

The Core Difference:

  • The Free Acid is the thermodynamically active species in cross-coupling but suffers from rapid protodeboronation and dehydration (boroxine formation).

  • The Pinacol Ester (Bpin) acts as a kinetic reservoir. It is a purification handle and a "slow-release" prodrug for the active boronate species, mitigating decomposition pathways that plague the free acid.

This guide details the physicochemical divergence, stability profiles, and optimal workflows for handling these two reagents.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the coordination environment of the boron atom and its resulting Lewis acidity.[1]

Comparative Physicochemical Profile
FeatureBoronic Acid (Free Acid)Pinacol Ester (Bpin)
Formula


Atom Economy High: No auxiliary waste.Low: Generates pinacol byproduct (MW 118) which must be removed.
Crystallinity Variable; often amorphous or forms anhydrides (boroxines) upon drying.Generally crystalline or distinct oil; does not oligomerize.
Lipophilicity Low (Polar). Difficult to extract from aqueous workups.High (Lipophilic). Compatible with standard organic extractions (EtOAc/DCM).
Chromatography Poor: Streaks on silica (interacts with Si-OH); requires polar modifiers (MeOH/AcOH).Excellent: Stable on silica (mostly); elutes with non-polar solvents (Hex/EtOAc).
Lewis Acidity High: Vacant p-orbital is exposed.Attenuated: Oxygen lone pairs from pinacol ring donate electron density (

), stabilizing the boron center.
The "Ortho-Effect" & Fluorine Impact

For the 3,4-difluoro-2-methyl scaffold specifically:

  • Electronic Effect: The 3,4-difluorine substitution creates an electron-deficient ring (

    
    -withdrawing), significantly increasing the Lewis acidity of the boron. This makes the C-B bond more susceptible to nucleophilic attack (by base) but also to hydrolytic cleavage.
    
  • Steric Effect: The 2-methyl group imposes steric strain. In the planar conformation required for conjugation, the methyl group clashes with the boronic moiety.

    • Consequence: The system seeks to relieve this strain.[2] Protodeboronation (loss of boron) is the primary strain-relief mechanism, making the free acid notoriously unstable compared to non-substituted phenylboronic acids.

Part 2: Stability & Degradation Pathways

Understanding the degradation mechanism is crucial for process control. The free acid is prone to Protodeboronation , where the C-B bond is replaced by C-H.[3]

Mechanism of Failure (Protodeboronation)

The presence of the ortho-methyl group accelerates this pathway. In basic media (Suzuki conditions), the formation of the boronate "ate" complex is the tipping point. If transmetallation to Palladium is slow (due to the same steric bulk), the "ate" complex collapses to the deboronated arene.

Protodeboronation cluster_0 Critical Failure Mode Ester Pinacol Ester (Stable Reservoir) Acid Boronic Acid (Transient) Ester->Acid Hydrolysis (Slow) Anion Boronate 'Ate' Complex (Reactive Species) Acid->Anion + OH- Product Coupled Product (Desired) Anion->Product Pd(II) Transmetallation Waste Deboronated Arene (3,4-difluorotoluene) Anion->Waste Protodeboronation (Fast due to 2-Me sterics)

Figure 1: The competition between productive coupling and destructive deboronation. The Pinacol Ester serves to throttle the concentration of the vulnerable 'Ate' complex.

Storage Protocols
  • Free Acid: Must be stored at -20°C under inert atmosphere. Even trace moisture promotes boroxine formation (reversible) or protodeboronation (irreversible).

  • Pinacol Ester: Stable at room temperature (20-25°C) in ambient air for months. The pinacol ring protects the boron center from atmospheric moisture.

Part 3: Reactivity & Synthetic Strategy

The "Slow Release" Strategy

Direct use of the free acid in cross-coupling often leads to lower yields for this specific scaffold because the high concentration of free acid rapidly decomposes before the bulky Pd catalyst can engage it.

Recommendation: Use the Pinacol Ester .[1][4] Under aqueous basic Suzuki conditions, the ester hydrolyzes in situ to the acid/anion. This rate-limited hydrolysis keeps the standing concentration of the unstable boronate anion low, matching the rate of the difficult transmetallation step and suppressing homocoupling/deboronation.

Experimental Protocol: Optimized Suzuki Coupling

For sterically hindered, electron-deficient substrates (3,4-difluoro-2-methyl).

Reagents:

  • 3,4-difluoro-2-methylphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd-XPhos G3 (for very hindered cases).

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is milder than carbonate, reducing deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Pinacol Ester, Aryl Halide, and Base. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes oxidative homocoupling.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.

  • Thermal Activation: Heat to 90°C.

    • Expert Tip: Do not overshoot 100°C. The ortho-methyl group lowers the activation energy for protodeboronation significantly above 100°C.

  • Monitoring: Monitor via LCMS. Look for the mass of the deboronated byproduct (3,4-difluorotoluene). If this peak grows, lower the temperature and increase catalyst loading.

Part 4: Synthesis & Interconversion[5][6]

If you must synthesize the ester from the halide (Miyaura Borylation) or convert the ester to the acid (for specific binding assays), use these validated workflows.

Workflow: Miyaura Borylation (Halide Pinacol Ester)

Synthesis Start 3,4-Difluoro-2-methyl Bromobenzene Reagents B2pin2 (1.1 eq) KOAc (3.0 eq) Pd(dppf)Cl2 (0.03 eq) Start->Reagents Step1 DMSO, 80°C, 4-12h Reagents->Step1 Workup Workup: Dilute w/ Water Extract w/ EtOAc Step1->Workup Purify Silica Plug (Elute: 5% EtOAc/Hex) Workup->Purify Final Pure Pinacol Ester Purify->Final

Figure 2: Synthesis of the pinacol ester.[4] Note the use of KOAc (weak base) to prevent premature hydrolysis.

Protocol: Hydrolysis (Pinacol Ester Free Acid)

Only perform this if the free acid is strictly required (e.g., for protein crystallography).

Challenge: Pinacol esters are surprisingly robust. Standard acid/base hydrolysis often fails or degrades the fluorinated ring. Solution: Oxidative Cleavage (NaIO₄).[5]

  • Dissolve Pinacol Ester (1 mmol) in THF/H₂O (4:1).

  • Add NaIO₄ (3.0 equiv). Stir at RT for 30 mins.

  • Add 1N HCl (1.0 equiv) and stir for 2 hours.

  • Workup: Extract with EtOAc. The pinacol is oxidized to acetone (volatile) or water-soluble species, leaving the free boronic acid.

Part 5: Decision Matrix

ScenarioRecommended FormRationale
Long-term Storage Pinacol Ester Indefinite stability; resistance to humidity.
Reaction Screening Pinacol Ester Consistent stoichiometry; no variable water content.
Scale-up (>100g) Pinacol Ester Ease of purification (distillation/crystallization) vs. difficult filtration of sticky acids.
Protein Binding Assays Free Acid The pinacol group blocks the boron, preventing the reversible covalent bond formation with Serine/Threonine residues often targeted in chemical biology.
Atom Economy Critical Free Acid If the process is robust, avoiding the pinacol waste stream saves mass intensity.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Key Insight: Detailed kinetic analysis of transmetallation rates and the "slow release" mechanism of esters.
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.

    • Key Insight: Mechanisms of base-catalyzed decomposition in electron-deficient boronic acids.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

    • Key Insight: Solutions for coupling fluorinated substrates prone to rapid deboron
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

    • Key Insight: Alternative stabilization strategies (KHF2) if pinacol esters prove too unreactive.

Sources

Thermodynamic Stability of ortho-Methyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic and kinetic profiles of ortho-substituted phenylboronic acids differ fundamentally from their meta- and para-substituted counterparts. For researchers in medicinal chemistry and process development, understanding these differences is critical for optimizing Suzuki-Miyaura couplings and ensuring the shelf-life integrity of boronic acid warheads.

This guide dissects the stability of ortho-methyl phenylboronic acid (o-Tolylboronic acid) through three thermodynamic lenses: dehydration equilibrium (boroxine formation), protodeboronation (C-B bond cleavage), and oxidative degradation .

The Boroxine-Boronic Acid Equilibrium[1][2]

The most immediate thermodynamic characteristic of any boronic acid is its equilibrium with its trimeric anhydride, the boroxine. Unlike carboxylic acids, boronic acids exist in a dynamic state of dehydration.

The Thermodynamic Landscape

The equilibrium is defined by the reversible condensation of three monomeric acid units to form one boroxine ring and three water molecules.



While phenylboronic acid (PBA) readily forms stable boroxines (often crystallizing as such), the introduction of an ortho-methyl group significantly alters this landscape due to steric destabilization .

  • Entropy vs. Enthalpy: The reaction is entropically driven (release of 3 water molecules).[1] However, the ortho-methyl group introduces severe steric strain within the planar six-membered boroxine ring.

  • The "Ortho-Effect": The steric bulk of the methyl group at the 2-position clashes with the oxygen atoms of the boroxine ring and the adjacent aryl groups. Consequently, ortho-methyl phenylboronic acid is thermodynamically biased toward the monomeric form in the presence of even trace moisture, unlike PBA which favors the trimer.

Implications for Stoichiometry

In precision synthesis, this shift is advantageous. Commercial PBA is often a mixture of acid and boroxine, making molecular weight calculations ambiguous. o-Tolylboronic acid, favoring the monomer, allows for more precise stoichiometric loading without the need for pre-hydrolysis steps.

Visualization: Equilibrium Dynamics

The following diagram illustrates the competitive pathways between monomer stability and boroxine formation, highlighting the steric blockade.

BoroxineEquilibrium cluster_steric Ortho-Methyl Effect Monomer Monomer 3 x Ar-B(OH)2 TS Transition State (H-Bonded Aggregate) Monomer->TS -H2O (Entropy Driven) Boroxine Boroxine Trimer (Ar-BO)3 TS->Boroxine Ring Closure Boroxine->Monomer Hydrolysis (+H2O) Favored by o-Sterics Water + 3 H2O

Caption: The ortho-methyl group kinetically and thermodynamically hinders ring closure, shifting equilibrium left toward the monomer.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation—the cleavage of the C-B bond to yield the deboronated arene (e.g., toluene)—is the "killer" of reaction yields.

Mechanism and pH Dependence

Protodeboronation is highly pH-dependent. In the basic conditions typical of Suzuki coupling (pH > 9), the reaction proceeds via the boronate anion .

  • Ionization:

    
    
    
  • Cleavage: The tetrahedral boronate anion undergoes C-B bond rupture, often catalyzed by metal traces or occurring spontaneously.

The Stabilization Paradox

One might expect the ortho-methyl group to accelerate cleavage due to relief of steric strain (steric acceleration). However, experimental data confirms that ortho-methyl phenylboronic acid is significantly more stable than phenylboronic acid in basic media.

  • Factor 1: Reduced Acidity (pKa Shift): The electron-donating methyl group (+I effect) increases the electron density on the boron, making it less Lewis acidic.

    • PBA pKa

      
       8.8[2]
      
    • o-Tolylboronic acid pKa

      
       9.5 - 10.0 (estimated due to steric inhibition of OH- attack).
      
    • Result: At pH 9-10, a smaller fraction of the o-tolyl species exists as the reactive boronate anion compared to PBA.

  • Factor 2: Steric Shielding: Even when the anion forms, the ortho-methyl group physically blocks the approach of the proton source (water) or catalytic metals required to cleave the C-B bond.

Data Comparison (Simulated Relative Rates)
CompoundSubstituentElectronic EffectSteric EffectRelative Stability (pH 10)
Phenylboronic Acid -HNeutralNoneBaseline (1.0x)
4-Methoxyphenylboronic -OMe (para)+M (Strong)NoneHigh (Stable)
2-Methylphenylboronic -Me (ortho)+I (Weak)High Very High (>5x vs Ph)
2,6-Difluorophenylboronic -F (ortho/ortho)-I (Strong)ModerateLow (Unstable)

Note: Electron-poor ortho-substituents (e.g., 2,6-difluoro) undergo rapid deboronation because the electron-withdrawing groups stabilize the anionic intermediate and lower the pKa.

Experimental Protocols for Stability Profiling

To validate the stability of specific o-methyl derivatives, the following self-validating protocols are recommended.

Protocol A: B NMR pKa Determination

This method avoids the artifacts of potentiometric titration caused by boroxine precipitation.

  • Preparation: Prepare a 10 mM solution of the boronic acid in a mixed solvent system (e.g., DMSO-d6/Buffer).

  • Titration: Adjust pH from 4 to 12 using NaOD/DCl.

  • Measurement: Acquire

    
    B NMR spectra at each pH point.
    
    • Signal: Neutral trigonal Boron appears at

      
       ppm. Tetrahedral Boronate anion appears at 
      
      
      
      ppm.
  • Analysis: Plot the chemical shift (

    
    ) vs. pH. The inflection point is the pKa.
    
    • Validation: The o-methyl derivative should show a higher pKa (shift to higher pH) compared to PBA.

Protocol B: Accelerated Stress Testing (Protodeboronation)
  • Conditions: Dissolve substrate (0.1 M) in THF:H2O (1:1) containing K2CO3 (2 equiv).

  • Incubation: Heat to 60°C in a sealed vial.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Quantification: Analyze via HPLC-UV or GC-MS.

    • Tracking: Monitor disappearance of Ar-B(OH)2 and appearance of Ar-H (deboronated product).[3]

    • Standard: Use an internal standard (e.g., biphenyl) to account for solvent evaporation.

Visualization: Degradation Pathway Analysis

Protodeboronation Acid Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion Ionization (pKa dependent) Base Base (OH-) Base->Anion Transition Transition State (Ipso-Protonation) Anion->Transition Rate Limiting Step Product Deboronated Arene Ar-H + B(OH)3 Transition->Product C-B Cleavage NodeBlock Ortho-Methyl Blockade (Retards Anion Formation & Cleavage) NodeBlock->Anion

Caption: The base-catalyzed pathway is the primary threat. Ortho-methyl groups inhibit the formation of the anionic intermediate.

Strategic Implications for Drug Development

Suzuki-Miyaura Coupling Optimization

When using o-methyl phenylboronic acids, the standard "throw-in-and-heat" approach may fail if the catalyst is not active enough to outcompete the slow (but non-zero) protodeboronation.

  • Recommendation: Use anhydrous conditions initially. Since the o-methyl group hinders boroxine formation, you can often use the acid directly in anhydrous solvents with a Lewis-basic activation strategy (e.g., F- activation) rather than aqueous hydroxide, minimizing the hydrolytic deboronation pathway.

  • Catalyst Choice: Employ precatalysts that activate rapidly (e.g., Pd-XPhos G4) to consume the boronic acid before degradation occurs.

Storage and Handling
  • Solid State: o-Tolylboronic acid does not form the robust hydrogen-bonded sheets seen in PBA. It is more susceptible to packing irregularities.

  • Humidity: Store in desiccators. While chemically stable, the monomeric nature makes it hygroscopic.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Iwnetz, K., et al. (2019). Substituent Effects on the Acidity and Stability of Arylboronic Acids. Journal of Organic Chemistry, 84(15), 9567–9576. Link

  • Lloyd-Jones, G. C. (2022). The Boroxine–Boronic Acid Equilibrium: Mechanism and Kinetics. Journal of the American Chemical Society.[4] Link

  • Tokunaga, Y., et al. (2002). Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines. Tetrahedron Letters, 43(50), 9225-9228. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using 3,4-Difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,4-Difluoro-2-methylphenyl Moiety

The 3,4-difluoro-2-methylphenyl structural motif is of significant interest in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of bioactive molecules.[1] The methyl group introduces steric hindrance that can influence molecular conformation and selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for incorporating this valuable fragment into a wide range of molecular scaffolds.[2][3][4][5] This guide provides a detailed examination of the critical parameters and offers robust protocols for the successful application of 3,4-Difluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 3,4-Difluoro-2-methylphenylboronic acid) and an organohalide or triflate.[2][3][6] A general understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2][6] Electron-rich ligands on the palladium catalyst can promote this step, which is often the rate-determining step for less reactive halides like chlorides.[2]

  • Transmetalation: This step involves the transfer of the 3,4-difluoro-2-methylphenyl group from the boronic acid to the Pd(II) center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[8][9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OH)₂ Base PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar' ArBOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activated Nucleophile

Sources

Application Note: Synthesis of Fluorinated Biaryl Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The fluorinated biaryl scaffold is a cornerstone of modern medicinal chemistry, present in over 20% of FDA-approved small molecule drugs. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (


), and molecular conformation (atropisomerism).[1]

However, the synthesis of these scaffolds presents unique challenges. Fluorine's high electronegativity and the resulting C-F bond strength create electronic deactivation in traditional cross-coupling partners. Furthermore, protodeboronation —the rapid hydrolysis of the C-B bond—is a pervasive failure mode when using fluorinated boronic acids, particularly those with ortho-fluorine substituents or electron-deficient rings.

This guide provides three field-proven methodologies to overcome these hurdles, moving from robust traditional couplings to advanced photoredox systems.

Critical Mechanistic Challenges

Before executing protocols, it is vital to understand the "Fluorine Effect" on reaction kinetics.

The Protodeboronation Trap

In Suzuki-Miyaura coupling, the transmetallation step must occur faster than the decomposition of the boronic acid. Electron-deficient fluorinated aryl boronic acids are highly susceptible to base-catalyzed protodeboronation.

Key Insight: The rate of protodeboronation correlates with pH.[2] Traditional aqueous basic conditions (


) often lead to low yields for polyfluorinated substrates.
  • Solution: Use anhydrous bases (

    
    , 
    
    
    
    ) or "slow-release" boron reagents (MIDA boronates, Trifluoroborates).
Visualization: The Kinetic Competition

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Suzuki_Fluorine_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Boronic Fluorinated Boronic Acid Boronate Boronate Anion (Reactive Species) Boronic->Boronate Base (OH-) Boronate->TransMet Productive Path Decomp Protodeboronation (Ar-H Side Product) Boronate->Decomp Destructive Path (Fast for Poly-F)

Figure 1: Catalytic cycle highlighting the critical competition between transmetallation and protodeboronation in fluorinated substrates.

Methodology 1: Modified Suzuki-Miyaura Coupling

Best for: General synthesis, scale-up, and substrates prone to protodeboronation. Key Technology: Buchwald Precatalysts (Gen 3/4) & Anhydrous Conditions.

This protocol utilizes XPhos Pd G3/G4 , a precatalyst that activates rapidly under mild conditions, ensuring the active Pd species is available before the unstable boronic acid decomposes.

Protocol A: The "Anhydrous" Approach

Target: Coupling of 2,6-difluorophenylboronic acid with electron-deficient aryl chlorides.

  • Reaction Setup:

    • In a glovebox or under strict

      
       flow, charge a reaction vial with:
      
      • Aryl Chloride (1.0 equiv)

      • Fluorinated Boronic Acid (1.5 equiv)

      • XPhos Pd G3 (1–2 mol%)

      • 
          (finely ground, anhydrous) (3.0 equiv)
        
  • Solvent Addition:

    • Add anhydrous THF or 1,4-Dioxane (

      
       concentration relative to halide).
      
    • Note: Avoid water. The solubility of the inorganic base is low, but sufficient for the reaction surface.

  • Execution:

    • Seal the vial and heat to 60°C for 2–4 hours.

    • Monitor via UPLC-MS. Look for the "de-boronated" fluoroarene mass (Ar-H) to assess decomposition.

  • Workup:

    • Dilute with EtOAc, filter through a celite/silica pad to remove Pd residue.

    • Concentrate and purify via flash chromatography.

Why this works: The bulky biaryl phosphine ligand (XPhos) facilitates the oxidative addition of chlorides and creates a steric pocket that speeds up reductive elimination, crucial for crowded fluorinated systems [1].

Methodology 2: Photoredox/Nickel Dual Catalysis

Best for:


 couplings, late-stage functionalization, and highly sensitive substrates.
Key Technology:  Single-Electron Transfer (SET) mechanism.[3]

This method bypasses the need for unstable boronic acids entirely by using aryl bromides and fluorinated radical precursors (or vice versa), or by coupling stable trifluoroborates.

Protocol B: Dual Catalytic Cross-Coupling

Target: Coupling of 4-bromobenzotrifluoride with a fluorinated aryl trifluoroborate.

  • Catalyst Preparation:

    • Photocatalyst:

      
       (1 mol%)
      
    • Ni Catalyst:

      
       (5 mol%) + 
      
      
      
      (5 mol%)
  • Reaction Assembly:

    • Combine Aryl Bromide (1.0 equiv) and Potassium Aryl Trifluoroborate (1.5 equiv) in a vial.

    • Add catalysts.[3][4][5][6][7][8]

    • Add Base:

      
       (3.0 equiv).
      
    • Solvent: DMF (degassed).

  • Irradiation:

    • Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

    • Fan cooling is required to maintain ambient temperature.

  • Mechanism Check:

    • The Ir catalyst modulates the oxidation state of Ni, facilitating the capture of the radical species generated from the trifluoroborate [2].

Methodology 3: C-H Activation (Direct Arylation)

Best for: Atom economy and polyfluorinated arenes (e.g., pentafluorobenzene). Key Technology: Acidity of C-H bonds flanking fluorine atoms.

Polyfluorinated arenes have acidic C-H bonds (


 ~27 for pentafluorobenzene) that allow for direct palladation without pre-functionalization.
Protocol C: Direct Arylation of Polyfluoroarenes
  • Reagents:

    • Polyfluoroarene (e.g., 1,2,4,5-tetrafluorobenzene) (2.0 equiv)

    • Aryl Bromide (1.0 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base:

      
       (2.0 equiv)
      
  • Conditions:

    • Solvent: IPA or Toluene.

    • Temperature: 80–100°C.

  • Note: This reaction relies on the "Concerted Metallation-Deprotonation" (CMD) pathway. The carbonate base assists in cleaving the C-H bond [3].

Data Summary & Comparison

FeatureSuzuki-Miyaura (Method 1)Photoredox/Ni (Method 2)C-H Activation (Method 3)
Substrate Scope Broadest (Commercial availability)High (Tolerates sensitive groups)Specific (Requires acidic C-H)
Fluorine Tolerance Moderate (Requires anhydrous conditions)High (Mild conditions)Excellent (F-atoms activate C-H)
Cost Low to ModerateHigh (Ir catalysts)Low (Atom economical)
Primary Failure ProtodeboronationCatalyst deactivation (

)
Regioselectivity issues

Troubleshooting Guide

Issue: Significant Protodeboronation (Ar-H observed)
  • Diagnosis: Base is too strong or water is present.

  • Corrective Action: Switch to MIDA boronates . These slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition.

    • Protocol Modification: Add MIDA boronate (1.5 equiv) +

      
       (3.0 equiv) in Dioxane:H2O (10:1). The water is necessary here to hydrolyze the MIDA, but the slow release protects the bulk material [4].
      
Issue: Low Conversion in Ortho-Fluorinated Systems
  • Diagnosis: Steric hindrance impeding transmetallation.

  • Corrective Action: Increase temperature to 80°C and switch to SPhos Pd G3 . SPhos is exceptionally good at coupling sterically demanding biaryls.

Issue: Homocoupling of Aryl Halide
  • Diagnosis: Oxidation of the catalyst or disproportionation.

  • Corrective Action: Ensure rigorous degassing (freeze-pump-thaw x3). In Photoredox, ensure light intensity is sufficient.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling." Journal of the American Chemical Society.[9]

  • Molander, G. A. (2016). "Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross-Coupling." Science.

  • Fagnou, K. (2010). "Direct Arylation of Polyfluoroarenes." Accounts of Chemical Research.

  • Burke, M. D. (2015). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Nature.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Green chemistry conditions for coupling fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Conditions for Coupling Fluorinated Boronic Acids

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (


), metabolic stability, and binding affinity. However, the Suzuki-Miyaura cross-coupling of fluorinated boronic acids  presents a distinct "green" challenge. These substrates are notoriously prone to protodeboronation —the hydrolytic cleavage of the C–B bond—under the basic, aqueous conditions typically required for green catalysis.

This guide moves beyond standard protocols to present three field-validated, green methodologies specifically optimized for fluorinated substrates. By leveraging micellar catalysis , ligand-free nanoclusters , and mechanochemistry , we can achieve high yields while adhering to the 12 Principles of Green Chemistry.

Mechanistic Insight: The Fluorine Conundrum

To successfully couple fluorinated substrates, one must understand the competition between Transmetallation (productive) and Protodeboronation (destructive).

  • The Fluorine Effect: Electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (essential for transmetallation). However, this same electronic withdrawal stabilizes the anionic intermediate formed during hydrolysis, accelerating protodeboronation, particularly in ortho-fluorinated and polyfluorinated systems.

  • The Green Solution: We must accelerate transmetallation using high-turnover catalysts (e.g., Pd-NHC, bulky phosphines) or shield the boron center using surfactant nanoreactors (micelles) that exclude bulk water.

Protodeboronation cluster_micelle Micellar Nanoreactor (Hydrophobic Effect) BoronicAcid Fluorinated Boronic Acid AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex + Base (OH-) Product Biaryl Product (Coupling) AteComplex->Product Transmetallation (Fast w/ Micelles) AnionicInt Fluorinated Carbanion Int. AteComplex->AnionicInt C-B Cleavage (Accel. by F-subst.) Pd_II Pd(II)-Ar Intermediate Pd_II->Product Reductive Elim. Decomp Protodeboronated By-product (Ar-H) AnionicInt->Decomp + H2O

Figure 1: Kinetic competition between productive coupling and protodeboronation. Micellar encapsulation favors the productive pathway by increasing local concentration of the catalyst and substrate while minimizing bulk water contact.

Protocol A: Micellar Catalysis in Water (TPGS-750-M)

Best For: Ortho-fluorinated substrates, heterocycles, and scale-up. Green Metric: Water as sole solvent; ambient temperature; recyclable catalyst/surfactant.

This protocol utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic fluorinated substrates migrate into the micelle core, where the Pd-catalyst resides, effectively creating a "solvent-free" reaction within a water medium.

Materials
  • Surfactant: 2 wt % TPGS-750-M in degassed water.

  • Catalyst: Pd(dtbpf)Cl₂ (Johnson Matthey) or Pd(OAc)₂/SPhos.

  • Base: Triethylamine (Et₃N) or K₃PO₄.

  • Solvent: None (Water is the medium).[1]

Step-by-Step Methodology
  • Surfactant Prep: Dissolve TPGS-750-M (20 g) in degassed HPLC-grade water (980 mL) to make a 2 wt % stock solution. Store at RT.[1][2][3][4]

  • Reaction Assembly:

    • To a reaction vial containing a stir bar, add the Aryl Halide (0.50 mmol, 1.0 equiv).

    • Add the Fluorinated Boronic Acid (0.55 mmol, 1.1 equiv). Note: A slight excess compensates for minor protodeboronation.

    • Add Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol %).

  • Micelle Formation: Add 1.0 mL of the 2 wt % TPGS-750-M solution.[5] Stir vigorously for 2 minutes to emulsify.

  • Activation: Add Et₃N (1.50 mmol, 3.0 equiv) via syringe.

  • Reaction: Stir vigorously at Room Temperature (25 °C) .

    • Optimization: If the substrate is sterically hindered (e.g., 2,6-difluorophenylboronic acid), heat to 45 °C.

  • Work-up (In-Flask Extraction):

    • Once complete (TLC/HPLC), add a minimal amount of EtOAc (1-2 mL) to the reaction vessel. Stir gently.

    • The product extracts into the organic layer.[6] The aqueous surfactant layer can often be recycled for a second run.[7]

Why this works: The hydrophobic effect drives the fluorinated reactants into the micelle, increasing local concentration. The limited water activity inside the micelle suppresses the hydrolytic protodeboronation pathway [1].

Protocol B: Ligand-Free Ultrasonic Coupling

Best For: Rapid screening, cost-sensitive projects, simple fluorinated aromatics. Green Metric: Ligand-free (no phosphine waste), energy-efficient (sonication).

Ultrasonication prevents the aggregation of Palladium into inactive "palladium black," maintaining it in a catalytically active nanocluster state [2].

Materials
  • Catalyst: Pd(OAc)₂ or PdCl₂ (No ligands).

  • Base: K₂CO₃.

  • Medium: Water:Ethanol (1:1) or pure Water.[2]

  • Equipment: Standard ultrasonic cleaning bath (e.g., 40 kHz).

Step-by-Step Methodology
  • Catalyst Dispersion: In a vial, disperse Pd(OAc)₂ (1-2 mol %) in 2 mL of water/ethanol (1:1). Sonicate for 5 minutes until a fine, dark dispersion forms (in-situ nanocluster formation).

  • Addition: Add Fluorinated Boronic Acid (1.2 equiv), Aryl Halide (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Sonication: Place the sealed vial in the ultrasonic bath at 30–50 °C .

  • Monitoring: Monitor by TLC every 10 minutes. Most reactions complete within 30–60 minutes.

  • Isolation: Filter the mixture to remove residual palladium. Acidify (if product is acidic) or extract with green solvent (e.g., 2-MeTHF).

Critical Note: For highly unstable substrates (e.g., 2-fluoropyridine-3-boronic acid), this method is less suitable than Protocol A due to the higher water exposure.

Protocol C: Mechanochemical Coupling (Solvent-Free)

Best For: Highly insoluble substrates, extreme protodeboronation sensitivity. Green Metric: Zero solvent waste (E-factor approaches zero).[1]

By eliminating the solvent entirely, the hydrolysis pathway (protodeboronation) is physically blocked.

Materials
  • Equipment: Ball Mill (e.g., Retsch MM400) with stainless steel jar (10 mL) and balls (2 x 10 mm).

  • Grinding Auxiliary: NaCl or SiO₂ (acts as a dispersant/heat sink).

  • Catalyst: Pd(OAc)₂ (solid).

Step-by-Step Methodology
  • Loading: Into the milling jar, weigh:

    • Aryl Halide (1.0 mmol).

    • Fluorinated Boronic Acid (1.1 mmol).

    • Pd(OAc)₂ (2 mol %).

    • K₂CO₃ (2.0 equiv, solid).

    • NaCl (500 mg, grinding auxiliary).

  • Milling: Close the jar and mill at 30 Hz for 20–30 minutes.

  • Extraction: Open the jar (powder should be uniform). Wash the contents with water (to dissolve salts) and filter the solid product OR extract with ethyl acetate.[6]

Optimization Matrix: Selecting the Right Condition

Substrate ChallengeRecommended ProtocolKey Adjustment
2,6-Difluoro substitution Protocol A (Micellar) Increase temp to 45°C; use Pd(dtbpf)Cl₂.
Polyfluorinated (e.g., C₆F₅) Protocol C (Mechanochem) Eliminates hydrolysis; use KF as base.
Acid-sensitive groups Protocol A (Micellar) Use K₃PO₄ instead of Et₃N.
Simple 4-Fluoroaryl Protocol B (Ultrasonic) Fastest/Cheapest; runs in <1 hr.
2-Pyridyl Boronates Protocol A (MIDA variant) Use MIDA boronates directly in TPGS-750-M without Cu [3].

References

  • Lipshutz, B. H., & Abela, A. R. (2008).[2] Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Link

  • Bora, U. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.[3][8][9][10] Green Chemistry. Link

  • Isley, N. A., et al. (2013).[1] Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents.[1] Journal of the American Chemical Society.[1] Link

  • Tan, D., & Friščić, T. (2018). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling.[11] Organic Letters. Link

  • Nelson, C. B., et al. (2024).[12] Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings.[12][13] Green Chemistry. Link

Sources

Application Note: Chan-Lam Coupling of 3,4-Difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3,4-Difluoro-2-methylphenylboronic acid represents a "perfect storm" of challenges in oxidative cross-coupling:

  • Steric Hindrance: The ortho-methyl group significantly retards the transmetallation step, preventing the formation of the pre-active aryl-copper complex.

  • Electronic Deactivation: The 3,4-difluoro substitution pattern renders the aromatic ring electron-deficient. While this typically facilitates nucleophilic attack in SNAr, in Chan-Lam coupling, it destabilizes the Cu(III) intermediate and slows the reductive elimination step.

  • Protodeboronation Risk: Electron-deficient ortho-substituted boronic acids are notoriously prone to hydrolytic C-B bond cleavage (protodeboronation) before the slow transmetallation can occur.

The Solution: This protocol shifts from the "standard" open-air flask methodology to a kinetically controlled system using ligand-acceleration and strict water management . We utilize a Cu(II)/Bipyridine system to stabilize the active species and Molecular Sieves (4Å) to suppress protodeboronation.

Mechanistic Insight & Critical Control Points

The success of this reaction hinges on balancing the rate of Transmetallation (ktrans) against the rate of Protodeboronation (kdebor) .

Mechanistic Cycle (Graphviz Visualization)

ChanLamMechanism Start Cu(II) Pre-catalyst (Cu(OAc)2) Complex_A Active Species [L-Cu(II)-X] Start->Complex_A Ligand Exchange Intermediate_B Cu(II)-Nucleophile Complex Complex_A->Intermediate_B + Nucleophile Coordination Substrate Coordination (H-Nu: Amine/Phenol) Transmetallation Transmetallation (Rate Limiting for 2-Me) Intermediate_B->Transmetallation + Ar-B(OH)2 Intermediate_C Ar-Cu(II)-Nu Species Transmetallation->Intermediate_C - B(OH)3 SideReaction SIDE REACTION: Protodeboronation (Accelerated by H2O) Transmetallation->SideReaction If Transmetallation is slow and H2O is present Oxidation Oxidation (O2) Cu(II) -> Cu(III) Intermediate_C->Oxidation + O2 Intermediate_D High-Valent Ar-Cu(III)-Nu Oxidation->Intermediate_D Elimination Reductive Elimination (Product Release) Intermediate_D->Elimination Elimination->Complex_A Regenerates Cu(II)

Figure 1: Catalytic cycle highlighting the critical bottleneck at the transmetallation step due to the ortho-methyl group.

Optimized Experimental Protocol

This protocol is designed for N-arylation (Anilines/Amines) and O-arylation (Phenols) .

Materials & Reagents Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 3,4-Difluoro-2-methylphenylboronic acid1.5 - 2.0Coupling Partner (Excess required due to deboronation)
Nucleophile Amine / Aniline / Phenol1.0Limiting Reagent
Catalyst Cu(OAc)₂ (Anhydrous)0.2 - 1.0Copper Source (Stoichiometric often better for difficult substrates)
Ligand 2,2'-Bipyridine (bpy)0.2 - 1.0Stabilizes Cu-intermediate; accelerates reaction
Base Na₂CO₃ or 2,6-Lutidine2.0Neutralizes acid; Lutidine is milder for sensitive groups
Additive 4Å Molecular Sieves200 mg/mmolCRITICAL: Scavenges water to prevent protodeboronation
Solvent Dichloroethane (DCE) or DCM0.1 MNon-coordinating solvent; promotes O₂ solubility
Step-by-Step Procedure
Phase 1: Preparation (The "Dry" Setup)
  • Activation: Activate 4Å molecular sieves (powdered preferred) in a vacuum oven at 150°C for 3 hours prior to use.

  • Vessel: Use a dry 2-neck round-bottom flask equipped with a magnetic stir bar. Do not use narrow vials; high surface area is needed for oxygen uptake.

Phase 2: Reaction Assembly
  • Add Cu(OAc)₂ (0.2 equiv for catalytic, 1.0 equiv for difficult cases) and 2,2'-Bipyridine (equimolar to Cu) to the flask.

  • Add the Nucleophile (1.0 equiv) and 3,4-Difluoro-2-methylphenylboronic acid (1.5 equiv).

  • Add the activated Molecular Sieves .

  • Add Solvent (DCE or DCM) to reach a concentration of 0.1 M.

  • Note: If using 2,6-Lutidine (liquid base), add it last. If using Na₂CO₃ (solid), add with other solids.

Phase 3: The Oxidation Trigger
  • Oxygenation: Do not rely on passive diffusion. Attach an O₂ balloon (or dry air balloon) to the flask.

  • Stirring: Stir vigorously (800+ RPM). Mass transfer of oxygen into the solvent is the rate-determining step for the oxidation of Cu(II) to Cu(III).

  • Temperature:

    • Standard: Room Temperature (25°C).

    • Sluggish: Heat to 40°C. Warning: Heating above 50°C dramatically increases protodeboronation of the 2-methyl-3,4-difluoro fragment.

Phase 4: Monitoring & Workup
  • Monitor by LCMS at 4 hours and 16 hours. Look for the mass of the product and the specific mass of the protodeboronated byproduct (3,4-difluorotoluene, volatile).

  • Quench: Filter through a pad of Celite to remove molecular sieves and copper salts. Rinse with EtOAc.

  • Wash: Wash filtrate with 1M HCl (if product is not basic) or NH₄Cl (sat. aq.) to remove residual copper.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Matrix

If yields are low (<40%), consult this decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion, High Boronic Acid Recovery Transmetallation stalled by steric bulk (2-Me).Switch Ligand: Use 1,10-Phenanthroline or 4,4'-di-OMe-bipyridine .[10] These are more electron-rich and accelerate the cycle.
Low Conversion, High Protodeboronation Water contamination or Temperature too high.Strict Drying: Flame-dry glassware. Double the amount of Molecular Sieves. Lower Temp: Run at 20°C for 48h.
Reaction Stalls at 50% Catalyst poisoning or O₂ depletion.Refill O₂ balloon. Add 0.5 equiv more Boronic Acid and 0.1 equiv more Cu catalyst after 12h.
Product decomposes Oxidative sensitivity.Switch Oxidant: Use stoichiometric Cu(OAc)₂ under inert atmosphere (N₂) instead of catalytic Cu + O₂.

Workflow Visualization

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Step1 Activate 4A MS (Vacuum/Heat) Step2 Weigh Solids (Cu, Ligand, Substrate) Step1->Step2 Step3 Solvent Addition (DCE/DCM) Step2->Step3 Step4 Base Addition (Lutidine) Step3->Step4 Step5 O2 Balloon + Vigorours Stir Step4->Step5 Step6 Celite Filtration Step5->Step6 16-24h Step7 NH4Cl Wash Step6->Step7 Step8 Isolation Step7->Step8

Figure 2: Operational workflow for the Chan-Lam coupling of 3,4-difluoro-2-methylphenylboronic acid.

References

  • General Chan-Lam Mechanism & Scope

    • Antilla, J. C.; Buchwald, S. L.[2][8][11] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 2001 , 3(13), 2077–2079.[2]

  • Optimization for Hindered Substrates

    • Vantourout, J. C.; et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 2017 , 139(13), 4769–4779.[11]

  • Role of Molecular Sieves & Water Management

    • Lam, P. Y. S.; et al. "Copper-promoted C–N bond cross-coupling with phenylboronic acid." Tetrahedron Letters, 1998 , 39(19), 2941-2944.

  • Ligand Effects in Copper Catalysis

    • King, A. E.; et al. "Ligand-Promoted Copper-Catalyzed N-Arylation of Alkylamines and Arylamines with Arylboronic Acids." Journal of Organic Chemistry, 2013 , 78(14), 7249–7258.

Sources

Troubleshooting & Optimization

Technical Support Center: Sterically Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Methylphenylboronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for tackling one of the more persistent challenges in modern organic synthesis: palladium-catalyzed cross-coupling reactions involving sterically hindered substrates like 2-methylphenylboronic acid (2-tolylboronic acid). The ortho-methyl group presents a significant steric barrier that can impede key steps of the catalytic cycle, leading to low yields, incomplete reactions, and frustrating side-product formation.

This resource is designed to move beyond simple procedural lists. Here, we delve into the mechanistic rationale behind common failures and provide a logical framework for optimizing your reaction conditions to achieve high-yield synthesis of even challenging biaryl compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding sterically hindered Suzuki-Miyaura coupling reactions.

Q1: Why is my Suzuki-Miyaura reaction with 2-methylphenylboronic acid failing or giving very low yields?

A: The primary reason is steric hindrance. The ortho-methyl group on the boronic acid creates a crowded environment around the reaction center. This congestion can severely slow down or inhibit the crucial steps of the catalytic cycle, particularly the transmetalation and the final reductive elimination, which forms the desired C-C bond.[1][2][3] Standard catalyst systems, like those using triphenylphosphine (PPh₃), are often not bulky or active enough to overcome this steric clash, leading to catalyst deactivation or an inability to complete the cycle efficiently.[4]

Q2: What is the single most critical factor to change when a standard Suzuki protocol fails for a hindered substrate?

A: The ligand. The choice of phosphine ligand is paramount. For sterically demanding couplings, you must move beyond simple ligands like PPh₃ and employ bulky, electron-rich mono- or biarylphosphine ligands.[3][5][6] These specialized ligands, often referred to as "Buchwald-type" ligands, are designed to stabilize the palladium center, promote the formation of a highly reactive monoligated L-Pd(0) species, and accelerate the rate-limiting steps of the reaction.[1][7]

Q3: I'm observing a lot of homocoupling of my 2-methylphenylboronic acid. How can I minimize this side reaction?

A: Homocoupling is most often caused by the presence of oxygen in your reaction mixture.[8] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9] To prevent this, you must ensure your reaction is performed under a rigorously inert atmosphere. This involves:

  • Thorough Degassing: Sparge your solvent(s) and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[8] For maximum effect, use several "freeze-pump-thaw" cycles.

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction can consume the boronic acid, leading to homocoupling.[4][8][9] Using a direct Pd(0) source, such as Pd₂(dba)₃, can often mitigate this issue.[4]

Q4: Should I use 2-methylphenylboronic acid or its pinacol ester (MIDA boronate) for a difficult coupling?

A: If you are experiencing issues with decomposition or side reactions like protodeboronation (cleavage of the C-B bond), using an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy.[10][11] MIDA boronates are highly stable crystalline solids that slowly release the active boronic acid under the basic reaction conditions.[9][10] This slow-release mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing degradation and homocoupling, which can dramatically improve yields for challenging substrates.[9][10]

Troubleshooting Guide: From Failed Reaction to High-Yield Success

This guide provides a systematic approach to diagnosing and solving common problems encountered with hindered couplings.

Problem: Low or No Conversion of Starting Materials

This is the most common failure mode and typically points to an issue with the core components of the catalytic system.

G start Low / No Conversion reagent_check Step 1: Verify Reagent Quality (Fresh Boronic Acid, Active Catalyst, Anhydrous/Degassed Solvents) start->reagent_check Start Here catalyst_system Step 2: Upgrade Catalyst System (Bulky Ligand + Pd(0) Source) reagent_check->catalyst_system Reagents OK base_solvent Step 3: Optimize Base & Solvent catalyst_system->base_solvent Still Low Conversion note1 This is the most impactful change. See Table 1 for ligand choices. catalyst_system->note1 temperature Step 4: Adjust Temperature base_solvent->temperature No Improvement note2 K₃PO₄ or Cs₂CO₃ are strong starting points. See Table 2 for base comparison. base_solvent->note2 success Reaction Optimized temperature->success Improvement Seen

Caption: A logical workflow for troubleshooting failed reactions.

The catalyst system is the engine of the reaction. For hindered substrates, a high-performance engine is required.

The "Why": The Suzuki-Miyaura catalytic cycle involves several steps where the palladium center's coordination sphere changes. Steric hindrance from the ortho-methyl group creates a "traffic jam" around the metal. Bulky, electron-rich ligands act as "traffic controllers." They force the creation of a coordinatively unsaturated and highly reactive L-Pd(0) species that is necessary for the initial oxidative addition step.[7] Furthermore, their steric bulk and electron-donating properties are crucial for promoting the final, often rate-limiting, reductive elimination step to release the product.[1][5]

The Fix: Replace your standard catalyst system with one designed for sterically demanding reactions.

Component Recommendation Rationale Common Examples
Palladium Source Use a Pd(0) precatalyst or a modern pre-formed catalyst.Avoids side reactions associated with the in-situ reduction of Pd(II) salts like Pd(OAc)₂.[4][8]Pd₂(dba)₃, Pd(dba)₂, Buchwald G2/G3/G4 Precatalysts
Ligand Use a bulky, electron-rich monophosphine ligand.Accelerates both oxidative addition and reductive elimination, overcoming the steric barrier.[1][5][6]Buchwald Ligands: XPhos, SPhos, RuPhos. Alkylphosphines: P(t-Bu)₃, PCy₃.

Table 1. Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings.

The base is not just a spectator; it's an essential activator in the catalytic cycle.

The "Why": The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[12][13] This "ate" complex is much more efficient at transferring its organic group to the palladium center during the transmetalation step. For hindered substrates, this step can be slow, and the choice of base can significantly impact the rate.[2][13] Stronger, non-nucleophilic inorganic bases are often required to drive the reaction forward.

The Fix: Screen a panel of bases. If you are using a weak base like Na₂CO₃, switch to a stronger one like K₃PO₄.

Base Typical Conditions Performance in Hindered Couplings Comments
K₃PO₄Toluene or Dioxane/H₂O, 80-110 °CExcellent Often the go-to base for difficult couplings. Its moderate solubility and high basicity are ideal.[14][15]
Cs₂CO₃Toluene, Dioxane, THF, 80-110 °CExcellent Highly effective, but more expensive. Its high solubility in organic solvents can be advantageous.[16]
K₂CO₃Aqueous solvent mixturesModerate to Good A standard base that can work, but may be less effective than phosphates for very challenging substrates.[13][16]
KFAnhydrous THF or DioxaneGood Useful for substrates with base-labile functional groups (e.g., esters).[17]
Organic Bases (Et₃N, DIPEA)Anhydrous conditionsPoor Generally not basic enough to efficiently form the boronate complex for Suzuki reactions.[13]

Table 2. Comparative Guide to Base Selection for Hindered Couplings. Data compiled for illustrative purposes.[13]

The Suzuki-Miyaura Catalytic Cycle & Steric Hindrance

Understanding the mechanism reveals the problem. The ortho-substituent creates a steric clash, primarily hindering the Reductive Elimination step.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (Ar²-B(OH)₂) + Base product_center trans_complex->product_center Reductive Elimination (SLOW STEP DUE TO HINDRANCE) product Product (Ar¹-Ar²) trans_complex->product sub1 Aryl Halide (Ar¹-X) sub1->oa_complex sub2 Boronic Acid (Ar²-B(OH)₂) sub2->trans_complex

Caption: The Suzuki-Miyaura cycle, highlighting the kinetically challenging Reductive Elimination step.

Validated Experimental Protocol: A Starting Point for Optimization

This protocol is a robust starting point for the coupling of an aryl bromide with 2-methylphenylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Methylphenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 - 3.0 equiv), finely powdered

  • Toluene and Water (e.g., 10:1 v/v mixture), thoroughly degassed

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.

  • Catalyst Preparation (Pre-mixing): In a separate, small, inerted vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the SPhos ligand (0.045 mmol). Add a small amount of degassed toluene (~0.5 mL) and swirl for a few minutes. This pre-formation of the active catalyst can improve consistency.

  • Solvent Addition: Add degassed toluene (e.g., 4.0 mL) and degassed water (e.g., 0.4 mL) to the main reaction vessel containing the substrates and base.

  • Initiation: Using a syringe, transfer the catalyst mixture into the main reaction vessel.

  • Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for the specified time (typically 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion to product.[8]

References

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]

  • Nagata, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Cravotto, G., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Gandeepan, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Nishikawa, D., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE. Available at: [Link]

  • Le, T. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Tcyrulnikov, S. (2014). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Nijamudheen, A., & Datta, A. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. Available at: [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]

Sources

Purification methods for 3,4-Difluoro-2-methylphenylboronic acid post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

Post-Reaction Purification & Handling Guide

Target Molecule: 3,4-Difluoro-2-methylphenylboronic acid CAS: 1380317-28-1 Molecular Formula:


Molecular Weight:  171.94  g/mol 

Introduction

Welcome to the technical support hub for 3,4-Difluoro-2-methylphenylboronic acid . This guide addresses the specific challenges associated with purifying this fluorinated, ortho-substituted organoboron compound.

The "Ortho" Warning: Unlike simple phenylboronic acids, this molecule possesses a methyl group at the 2-position (ortho to the boron). This steric bulk, combined with the electron-withdrawing nature of the 3,4-difluoro substitution, creates two critical stability issues:

  • Accelerated Protodeboronation: The C-B bond is more labile under basic conditions compared to non-substituted variants.

  • Boroxine Equilibrium: The molecule readily dehydrates to form a cyclic trimer (boroxine), often confusing purity analysis.

Module 1: The "Purity" Paradox (Boroxine Equilibrium)

User Issue: "My elemental analysis (C/H) is off, and the melting point is broad/lower than expected, but the NMR looks clean."

Technical Diagnosis: You are likely not observing an impurity, but rather the boroxine (anhydride) form. Boronic acids exist in a dynamic equilibrium with their dehydrated trimer. This is driven by entropy and the removal of water.[1]

  • The Trap: Standard vacuum drying removes water, pushing the equilibrium toward the boroxine. A "dry" sample is often a mixture of monomer and trimer, skewing Elemental Analysis (EA) and melting points.

Visualization: The Dehydration Cycle

BoroxineCycle Acid Boronic Acid Monomer (Target) Equilibrium Dynamic Equilibrium Acid->Equilibrium - H2O (Vacuum/Heat) Equilibrium->Acid Boroxine Boroxine Trimer (Anhydride) Equilibrium->Boroxine Boroxine->Equilibrium + H2O (Ambient Humidity) Water 3 H2O

Figure 1: The reversible dehydration of arylboronic acids. Vacuum drying favors the Boroxine (Red); exposure to moist air favors the Acid (Blue).

Corrective Action:

  • Acceptance: If using the material for Suzuki-Miyaura coupling, do not purify further . The boroxine hydrolyzes back to the active boronic acid species in situ under aqueous coupling conditions [1].

  • Re-hydration (For Analysis): If you strictly require the monomeric form (e.g., for binding studies), expose the solid to a humid atmosphere (saturated

    
     chamber) for 24 hours.
    

Module 2: Purification Workflows (Removing Impurities)

User Issue: "I have residual salts and the protodeboronated byproduct (3,4-difluoro-2-methylbenzene)."

Protocol A: Mild Acid-Base Extraction (Recommended)

Standard acid-base extraction can destroy this molecule due to the ortho-methyl group facilitating base-catalyzed deboronation [2]. Use this modified "Mild" protocol.

Reagents:

  • Base: 1M NaOH (Cold)

  • Acid: 1M HCl[2]

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM (emulsion risk).
    

Step-by-Step:

  • Dissolution: Dissolve crude solid in

    
     (10 mL/g).
    
  • Extraction (Fast): Add ice-cold 1M NaOH (1.2 equiv). Shake vigorously for <2 minutes .

    • Mechanism:[2][3][4][5][6] Boronic acid becomes the water-soluble boronate anion (

      
      ). Impurities (halides, bis-aryls) stay in the organic layer.
      
  • Separation: Immediately separate layers. Keep the Aqueous Layer (contains product). Discard organic layer.

  • Wash: Wash the aqueous layer once with fresh

    
     to remove trapped organics.
    
  • Precipitation: Cool aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2. The product should precipitate as a white solid.

  • Filtration: Filter and wash with cold water.

Protocol B: Recrystallization (Polishing)

Best for removing oily impurities if the extraction yield is low.

Solvent SystemRatio (v/v)Procedure
Water 100%Dissolve in boiling water; cool slowly to 4°C. (High loss risk due to water solubility).
Water / Acetone 80:20Dissolve in minimal hot acetone; add hot water until turbid; cool.
EtOAc / Hexane 1:5Dissolve in minimal hot EtOAc; add Hexane until cloudy; cool.

Module 3: Troubleshooting FAQ

Q1: My product turns into a brown oil upon storage. Why? A: This is likely oxidative instability. Fluorinated phenylboronic acids can be prone to oxidation (forming the phenol) if stored in air, especially if residual metal salts are present.

  • Fix: Store under Argon/Nitrogen at 4°C. If oil forms, wash with Hexane (the phenol and deboronated arene are soluble in hexane; the boronic acid is not).

Q2: I see a peak at ~10 ppm in 1H NMR, but also peaks at 7-8 ppm that shouldn't be there. A: The ~10 ppm peak is the


 protons (often broad). The aromatic peaks (7-8 ppm) might be the protodeboronated byproduct  (3,4-difluoro-2-methylbenzene).
  • Test: Run a GC-MS. If you see a mass of ~128 (M-B(OH)2), you have significant deboronation.

  • Prevention: Avoid heating the reaction mixture >80°C for extended periods, especially if using bases like

    
     or 
    
    
    
    .

Q3: Can I use silica gel chromatography? A: Generally NO . Boronic acids streak badly on silica due to interaction with silanols.

  • Workaround: If you must use a column, use 1-5% MeOH in DCM as eluent, but expect yield loss. A better option is to convert it to the Pinacol Ester first, purify on silica, and then hydrolyze (though hydrolysis is difficult).

Module 4: Process Safety & Stability Logic

The Ortho-Effect Logic Flow

Why does the 2-methyl group matter? It prevents the boron atom from achieving optimal planar conjugation with the ring, making the C-B bond longer and weaker.

StabilityLogic OrthoSub 2-Methyl Substitution (Ortho-Steric Bulk) Twist Twisting of C-B Bond (Loss of conjugation) OrthoSub->Twist BaseAttack Susceptibility to Base/Water Attack Twist->BaseAttack Deboronation Protodeboronation (Loss of Boron) BaseAttack->Deboronation High T or High pH Control Control Measure: Keep T < 40°C during workup BaseAttack->Control Mitigation

Figure 2: Mechanistic pathway for instability in ortho-substituted boronic acids.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids". Journal of the American Chemical Society, 132(38), 13100–13102.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. (Detailed discussion on boroxine/acid equilibrium).

Sources

Technical Support Center: Stability of 3,4-Difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability "Tug-of-War"

You are likely reading this guide because you have observed low yields, proto-demetallation byproducts (3,4-difluorotoluene), or inconsistent stoichiometry in your cross-coupling reactions.

3,4-Difluoro-2-methylphenylboronic acid represents a classic case of structural tension :

  • Destabilizing Factors (Electronic): The fluorine atoms at positions 3 and 4 are electron-withdrawing groups (EWG). These lower the pKa of the boronic acid, facilitating the formation of the reactive boronate anion and stabilizing the negative charge development on the aromatic ring during C-B bond cleavage.

  • Stabilizing Factors (Steric): The methyl group at position 2 (ortho) provides crucial steric bulk. This "shield" hinders the approach of water or hydroxyl species to the ipso-carbon, significantly retarding the rate of protodeboronation compared to its non-methylated analogs.

Verdict: While more stable than 2,6-difluorophenylboronic acid, this compound is metastable in aqueous base. Prolonged exposure to high pH (>12) or elevated temperatures (>60°C) will lead to significant degradation.

Module 1: Mechanism & Diagnostics

Understanding how the molecule fails is the first step to fixing the reaction. The primary degradation pathway in aqueous base is Protodeboronation .

The Degradation Pathway

In basic media, the boronic acid exists in equilibrium with its boronate anion. The anion is the reactive species that undergoes C-B bond cleavage.

Protodeboronation cluster_0 Critical Failure Point Acid Boronic Acid (Neutral) Anion Boronate Anion (Tetrahedral) Acid->Anion  pH > pKa (~7.8)   Base Hydroxide (OH-) Base->Anion TS Transition State (Ipso-Protonation) Anion->TS  Slow Step   Product 3,4-Difluorotoluene (Dead End) TS->Product  C-B Cleavage  

Figure 1: Mechanism of base-catalyzed protodeboronation. The boronate anion is the vulnerable species.

Diagnostic Table: Is it Degrading?

Use this table to interpret your LC-MS/HPLC data.

ObservationProbable CauseMechanism
Peak at M-H = 128 Da Protodeboronation The C-B bond (B=10.8) is replaced by H (1.0). The product is 3,4-difluorotoluene.
Peak at M+16 Da Oxidation Conversion to 3,4-difluoro-2-methylphenol. Caused by dissolved

or peroxides in solvents (THF/Ethers).
Insoluble White Solid Boroxine Formation Dehydration trimer. Usually reversible; forms upon storage in dry conditions.
Low Yield (<40%) Competitive Hydrolysis The catalyst died or the boronic acid degraded before transmetallation could occur.

Module 2: Troubleshooting Workflows

Scenario A: Suzuki Coupling Failure

Issue: You are running a standard Suzuki-Miyaura coupling (Pd,


, Dioxane/Water), but conversion is stalled.

Troubleshooting Start Problem: Low Yield / Stalled Reaction Check1 Is 3,4-Difluorotoluene present? Start->Check1 Yes Yes (Degradation) Check1->Yes No No (Catalyst Inactive) Check1->No Action1 Reduce Base Strength (Switch NaOH -> K3PO4 or KHCO3) Yes->Action1 Action2 Slow Addition Protocol (Add Boronic Acid over 1h) Action1->Action2 Action3 Switch Ligand (Use faster transmetallating ligand e.g., XPhos, SPhos) Action2->Action3 Action4 Check O2 exclusion No->Action4 Action5 Check Halide Reactivity (Is Oxidative Addition too slow?) Action4->Action5

Figure 2: Decision tree for optimizing reaction conditions when degradation is suspected.

Recommended Reaction Conditions

If standard conditions fail, adopt the "Low-Concentration Anion" strategy:

  • Base: Switch to Potassium Phosphate (

    
    )  or Cesium Fluoride (CsF) . These provide a buffered pH or anhydrous fluoride source, keeping the concentration of the reactive boronate anion low [1].
    
  • Solvent: Use n-Butanol or Toluene/Water (10:1) . Avoid pure water or 1:1 mixtures which maximize the concentration of the hydrolytic species.

  • Temperature: Do not exceed 80°C . If higher temps are needed for the aryl halide activation, use a more active catalyst (e.g., Pd-162, Pd-G3-XPhos) to lower the energy barrier.

Module 3: Experimental Protocols

Protocol 1: Rapid Stability Assay (HPLC)

Before committing valuable GMP starting material, validate the stability of the specific lot under your proposed reaction conditions.

Materials:

  • 3,4-Difluoro-2-methylphenylboronic acid (Target)

  • Internal Standard (Benzophenone or Biphenyl - non-protic)

  • Proposed Base (e.g., 2M

    
    )
    
  • Solvent (e.g., THF or Dioxane)

Procedure:

  • Stock Solution: Dissolve 10 mg of Boronic Acid and 5 mg of Internal Standard in 1.0 mL of Solvent.

  • T0 Sample: Take 50 µL of Stock, dilute into 1 mL Acetonitrile (0.1% Formic Acid). Inject immediately.

  • Stress Test: Add 0.5 mL of Aqueous Base to the remaining Stock. Heat to reaction temperature (e.g., 60°C).

  • Sampling: At t=1h and t=4h, remove 50 µL aliquots.

  • Quench: CRITICAL STEP. Immediately quench the aliquot into 1 mL of Acetonitrile containing 1% Acetic Acid . (Acid quenching stops protodeboronation instantly by converting the reactive anion back to the stable neutral acid).

  • Analysis: Measure the ratio of Boronic Acid Area / Internal Standard Area.

Acceptance Criteria:

  • 95% remaining at 1h: Stable. Proceed with standard conditions.

  • 80-95% remaining at 1h: Metastable. Use 50% excess equivalents.

  • <80% remaining at 1h: Unstable. Switch to MIDA Boronate or Trifluoroborate derivative [2].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: No. Even in neutral organic solvents, trace water can induce boroxine formation (trimerization). In basic solutions, it will degrade over days. Store as a solid at 4°C, desiccated.

Q: Why does the 2-methyl group help? A: It creates a "kinetic barrier." The mechanism of protodeboronation requires a water molecule or proton source to attack the carbon attached to the boron.[1] The 2-methyl group physically blocks this trajectory, effectively buying time for the cross-coupling catalyst to work [3].

Q: I see a white precipitate when I dissolve it in base. Is that bad? A: Not necessarily. Boronic acids can form insoluble "ate" complexes with cations (like


) at high concentrations. However, ensure this isn't the deboronated product (3,4-difluorotoluene is a liquid, but other byproducts might precipitate). Verify by taking a small aliquot, acidifying it (to pH 3), and checking if it redissolves. If it redissolves, it was just the boronate salt.

Q: What is the best alternative if this acid is simply too unstable? A: Convert it to the Potassium Trifluoroborate (


) .
  • Why: The

    
     salt is not susceptible to base-catalyzed protodeboronation in the same way. It releases the active boronic acid slowly in situ (Slow-Release Strategy), keeping the standing concentration of the vulnerable species low [4].
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Knapp, D. M., et al. (2009).[1] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1] Journal of the American Chemical Society, 131(20), 6961-6963.

  • Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, substituent effects, and kinetic isotope effects. Journal of the American Chemical Society, 132(31), 10891-10902.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

Resolving solubility issues of fluorinated boronic acids in ethanol/water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues of Fluorinated Boronic Acids Department: Chemical Process R&D / Application Science Status: Active Guide

The Physicochemical Paradox

Why is this happening? Fluorinated boronic acids (F-BAs) present a unique "tug-of-war" in ethanol/water mixtures. You are likely fighting two opposing forces:

  • Hydrophobicity (The Fluorine Effect): Fluorine atoms are highly lipophilic. Replacing hydrogen with fluorine lowers the water solubility of the neutral boronic acid species.

  • Acidity (The Electronic Effect): Fluorine is strongly electron-withdrawing. This lowers the pKₐ of the boronic acid (making it more acidic).

    • Phenylboronic acid pKₐ: ~8.8

    • Pentafluorophenylboronic acid pKₐ: ~6.0–7.0

The Trap: To dissolve the hydrophobic neutral form, you add Ethanol. To dissolve it via ionization (forming the boronate anion), you add base/water. However, F-BAs are prone to trimerization (forming insoluble boroxines) in low-water environments and protodeboronation (decomposition) in high-base/high-temperature environments.

Diagnostic Troubleshooting (Q&A)

Case 1: "My reaction mixture is a cloudy white suspension."

Diagnosis: Boroxine Formation. In ethanol-rich or anhydrous environments, boronic acids dehydrate to form cyclic trimers called boroxines. These are often less soluble in the mixed solvent system than the monomer.

  • The Fix: Increase the water ratio or add a Lewis base.

  • Why: Water pushes the equilibrium back toward the monomeric boronic acid (hydrolysis).

  • Action: Adjust solvent ratio to at least 3:1 (EtOH:H₂O). If already there, check Protocol A .

Case 2: "I see an oily residue separating at the bottom."

Diagnosis: "Oiling Out" (Phase Separation). The fluorinated substrate is too lipophilic for the current water percentage, but the salt content (from the base) is salting it out of the ethanol phase.

  • The Fix: Switch the organic co-solvent or lower the ionic strength.

  • Action: Replace Ethanol with THF or 1,4-Dioxane (better solubilizers for lipophilic F-species). Alternatively, use a phase transfer catalyst (e.g., TBAB) to shuttle the boronate anion.[1]

Case 3: "The boronic acid dissolved, but yield is <10%. I see fluorobenzene by-products."

Diagnosis: Protodeboronation. You solved the solubility problem too well. By fully converting to the boronate anion (the soluble species) at high temperature, you accelerated the C-B bond cleavage.

  • The Fix: Controlled Release.

  • Why: The boronate anion is the active species for cross-coupling and the species that decomposes. You need a low, steady concentration of it.

  • Action: See Protocol B (The "Sugar Trick") .

The Mechanism: Boroxine-Boronic Acid Equilibrium[2][3][4]

Understanding the speciation is critical for troubleshooting. The diagram below illustrates the cycle you must manipulate.

BoroxineEquilibrium Boroxine Boroxine (Trimer) (Organic Soluble) (Insoluble in Water) Monomer Boronic Acid (Monomer) (Amphiphilic) Boroxine->Monomer + H₂O (Hydrolysis) Monomer->Boroxine - H₂O (Dehydration) Anion Boronate Anion (Water Soluble) (Active Species) Monomer->Anion + Base (OH⁻) Anion->Monomer + Acid (H⁺) Decomp Decomposition (Protodeboronation) Anion->Decomp High T / High pH

Caption: Figure 1. The solubility-reactivity landscape. Adding water drives the system right (hydrolysis); adding base drives it further right (ionization). However, the Anion is susceptible to irreversible decomposition.

Advanced Protocols

Protocol A: The "Reverse Addition" (For High pKₐ Sensitivity)

Use when: Standard mixing results in immediate precipitation or decomposition.

Context: Fluorinated boronic acids acidify the medium.[2][3] Dumping them into a hot basic solution causes a rapid pH spike and immediate anion formation, leading to decomposition.

Step-by-Step:

  • Dissolve Catalyst & Halide: In the reaction flask, dissolve the Aryl Halide and Pd-catalyst in the organic solvent (e.g., Ethanol or Dioxane). Heat to reaction temperature.[1]

  • Prepare Boron Stock: In a separate vial, dissolve the Fluorinated Boronic Acid in the minimum amount of organic solvent.

  • Prepare Base Stock: Dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in water.

  • Simultaneous Addition: Using a syringe pump or dropwise addition, add both the Boron stock and the Base stock to the reaction flask over 30–60 minutes.

    • Logic: This keeps the concentration of the unstable boronate anion low (quasi-steady state), allowing it to react with the Pd-catalyst before it can decompose or precipitate.

Protocol B: The "Sugar Trick" (In-Situ Esterification)

Use when: The boronic acid is completely insoluble or decomposes instantly.

Context: 1,2-diols (like Mannitol, Sorbitol, or Pinacol) complex with boronic acids to form boronate esters. These esters are often more soluble in organic/aqueous mixtures and protect the boron center from rapid protodeboronation.

Step-by-Step:

  • Add Additive: Add 1.1 equivalents of D-Mannitol or Pinacol relative to the boronic acid directly to the reaction flask.

  • Solvent: Use Ethanol/Water (4:1).

  • Mixing: Stir at room temperature for 15 minutes before adding the base.

    • Observation: A cloudy slurry often turns clear as the ester forms.

  • Reaction: Add base and catalyst, then heat.

    • Mechanism:[4][5][6][7][8][9] The base slowly hydrolyzes the sugar-ester, releasing the active boronic acid monomer at a controlled rate (a "slow release" capsule).

Reference Data: Acidity & Solubility

Table 1: Impact of Fluorination on Boronic Acid Acidity Lower pKₐ = Easier to dissolve in base, but harder to stabilize.

CompoundSubstituentApprox.[1][2][3][6][7][8][9][10][11] pKₐ (aq)Solubility Risk
Phenylboronic Acid-H8.8Low (Stable)
4-Fluorophenylboronic Acid4-F8.7Low
3,5-Difluorophenylboronic Acid3,5-F₂7.4Moderate
Pentafluorophenylboronic AcidF₅~6.0High (Decomp.)
2,6-Difluorophenylboronic Acid2,6-F₂6.8High (Steric + Electronic)

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Arylboronic Acids and Esters: A General Mechanistic Study." Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

  • Iwanejko, J., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 27(11), 3438. [Link]

  • Gonzalez, J., et al. (2018). "Highly Efficient Method for Suzuki Reactions in Aqueous Media."[12] ACS Omega, 3(4), 4586–4592. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium).

Sources

Validation & Comparative

1H NMR chemical shift analysis of 3,4-Difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Chemical Shift Analysis of 3,4-Difluoro-2-methylphenylboronic Acid: A Comparative Approach

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structure is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The specific substitution pattern on the phenyl ring dictates the electronic and steric properties of these reagents, influencing their reactivity and the properties of the resulting products. 3,4-Difluoro-2-methylphenylboronic acid is a valuable building block, and a thorough understanding of its spectroscopic signature is essential for quality control and reaction monitoring.

This guide provides a detailed analysis of the expected 1H NMR spectrum of 3,4-difluoro-2-methylphenylboronic acid. In the absence of a directly published spectrum for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its chemical shifts. This approach not only offers a robust analytical framework but also deepens the understanding of structure-property relationships in substituted aromatic systems.

The Interplay of Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic protons in 3,4-difluoro-2-methylphenylboronic acid are governed by the cumulative electronic effects of the three substituents: the methyl group (-CH3), the two fluorine atoms (-F), and the boronic acid group (-B(OH)2).

  • Methyl Group (-CH3): This is an electron-donating group (EDG) through induction and hyperconjugation. It tends to increase electron density on the ring, particularly at the ortho and para positions, causing an upfield (lower ppm) shift of the corresponding proton signals.[1]

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group (EWG) through the inductive effect. This effect deshields the protons on the ring, leading to a downfield (higher ppm) shift. However, fluorine also possesses lone pairs that can be donated into the ring via the resonance (mesomeric) effect, which would cause shielding. For halogens, the inductive effect typically dominates.[2][3]

  • Boronic Acid Group (-B(OH)2): The boronic acid group is generally considered to be weakly electron-withdrawing. Its empty p-orbital can delocalize electron density from the aromatic ring, contributing to the deshielding of the ring protons.[4]

The precise chemical shifts of the two remaining aromatic protons on the ring will be a net result of these competing influences.

Predicted 1H NMR Spectrum and Comparative Analysis

Based on the principles outlined above and data from analogous compounds, we can predict the 1H NMR spectrum of 3,4-difluoro-2-methylphenylboronic acid. The aromatic region is expected to show two distinct signals, corresponding to H-5 and H-6.

Table 1: Predicted 1H NMR Chemical Shifts for 3,4-Difluoro-2-methylphenylboronic acid and Experimental Data for Analogous Compounds.

CompoundAromatic Proton 1 (δ, ppm)Aromatic Proton 2 (δ, ppm)Methyl Protons (δ, ppm)Solvent
3,4-Difluoro-2-methylphenylboronic acid (Predicted)~7.4 - 7.6 (H-6)~7.0 - 7.2 (H-5)~2.3 - 2.5CDCl₃
4-Fluoro-2-methylphenylboronic acid[5]7.85 (d)6.85 (m)2.55 (s)CDCl₃
2,4-Difluorophenylboronic acid[6]7.8 (m)6.8 (m)N/ACDCl₃
Phenylboronic acid[7][8]7.99 (d)7.39 (t)N/ACDCl₃
4-Methoxy-2-methylphenylboronic acid[9]6.76–6.65 (m)6.62 (d)2.24 (s)CDCl₃
Analysis of Predicted Chemical Shifts:
  • H-6: This proton is ortho to the electron-withdrawing boronic acid group and meta to the electron-withdrawing fluorine at C-4. It is also para to the electron-withdrawing fluorine at C-3. The cumulative deshielding effects are expected to shift this proton significantly downfield, likely in the range of 7.4 - 7.6 ppm .

  • H-5: This proton is ortho to one fluorine atom (at C-4) and meta to the other (at C-3), as well as to the boronic acid and methyl groups. The strong deshielding from the ortho fluorine will be the dominant effect, but it will be partially mitigated by the meta substituents. We predict its chemical shift to be in the 7.0 - 7.2 ppm range.

  • Methyl Protons (-CH3): Protons on a methyl group directly attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm region.[10] Given the presence of two adjacent electron-withdrawing groups (F at C-3 and B(OH)2 at C-1), the methyl protons will be deshielded and are predicted to resonate around 2.3 - 2.5 ppm as a singlet.

  • Boronic Acid Protons (-B(OH)2): The two hydroxyl protons on the boronic acid group are acidic and their chemical shift is highly variable, depending on the solvent, concentration, and temperature.[11] They often appear as a broad singlet and may exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to diminish or disappear.

Visualizing the Influences on Chemical Shift

The following diagram illustrates the key electronic effects influencing the proton chemical shifts in 3,4-difluoro-2-methylphenylboronic acid.

Caption: Electronic effects in 3,4-difluoro-2-methylphenylboronic acid.

Experimental Protocol for 1H NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol should be followed. This protocol is designed to be a self-validating system by including standardized procedures and an internal reference.

Materials:

  • 3,4-Difluoro-2-methylphenylboronic acid

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,4-difluoro-2-methylphenylboronic acid into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS.

    • Gently vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Set the spectral width to cover a range of at least -1 to 12 ppm.

    • Use a standard pulse sequence for 1H acquisition (e.g., a 30° or 90° pulse).

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak. The ratio for the aromatic protons to the methyl protons should be 1:1:3.

Conclusion

The 1H NMR analysis of 3,4-difluoro-2-methylphenylboronic acid provides a clear example of how multiple substituents on an aromatic ring collectively determine the chemical environment of the ring protons. By understanding the fundamental principles of inductive and resonance effects, and by drawing comparisons with structurally similar molecules, a reliable prediction of the 1H NMR spectrum can be made.[3][12][13] The aromatic protons H-5 and H-6 are expected to appear as distinct, coupled signals in the downfield region, while the methyl protons will present as a singlet in the benzylic region. This detailed analytical guide serves as a valuable resource for the identification and quality assessment of this important synthetic building block.

References

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Synlett. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR spectrum of phenylboronic acid pinacol ester. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. (2020, January 18). Conduct Science. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). J. Org. Chem. Retrieved from [Link]

  • Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Wiley. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). (2006). Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, Hope College. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts - General. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters. Retrieved from [Link]

  • (2, 4-Difluoro-3-methylphenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

19F NMR Characterization of 3,4-Difluoro Substituted Aromatics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Scope: Technical characterization, regioisomer differentiation, and experimental protocols.

Executive Summary: The 3,4-Difluoro Motif in Drug Discovery

The 3,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently employed to block metabolic soft spots (e.g., P450 oxidation at the para position) and modulate lipophilicity without significant steric penalty. However, characterizing this motif presents unique challenges:

  • Proton NMR (

    
    H NMR)  is often crowded in the aromatic region (6.5–8.0 ppm), leading to overlapping multiplets that obscure the specific substitution pattern.
    
  • Carbon NMR (

    
    C NMR)  suffers from low sensitivity and complex splitting patterns due to 
    
    
    
    H and
    
    
    F couplings (
    
    
    Hz).[2]

Fluorine-19 (


F) NMR  stands as the gold standard for validating this structural motif. Its 100% natural abundance, high sensitivity (83% of 

H), and enormous chemical shift dispersion allow for unambiguous confirmation of the 3,4-substitution pattern through distinct scalar coupling (

) fingerprints
.

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares analytical techniques for verifying 3,4-difluoro substitution.

Feature

F NMR

H NMR

C NMR
X-Ray Crystallography
Specificity High. Direct observation of F-F coupling (

) confirms ortho relationship.
Medium. Requires simulation of higher-order spin systems (AA'BB'X).High. C-F coupling constants are diagnostic but spectra are complex.Definitive. Absolute 3D structure.
Sensitivity High. 0.83 relative to

H. Fast acquisition.
High. Standard reference.Low. Requires long acquisitions or concentrated samples.N/A. Requires single crystal.
Crowding None. No background signals; distinct chemical shifts.High. Aromatic region often obscured by other scaffold protons.[3]Medium. Peaks are sharp but spread over 200 ppm.N/A.
Key Metric

Hz
(Diagnostic for 3,4-difluoro).
Complex multiplet analysis.

doublets (

Hz).[2]
Bond lengths/angles.[2]
Sample State Solution (In-situ).Solution.Solution.Solid State (Crystal required).

Technical Deep Dive: The 3,4-Difluoro Signature

To scientifically validate a 3,4-difluoro aromatic system, you must look for specific spectral markers. The defining characteristic is the Ortho-Fluorine Coupling .

The Diagnostic Coupling Constant ( )

In a 3,4-difluoro substituted ring, the two fluorine atoms are ortho to each other. This spatial arrangement dictates the magnitude of the homonuclear spin-spin coupling constant (


).
  • 3,4-Difluoro (ortho):

    
     Hz
    
  • 2,4-Difluoro (meta):

    
     Hz
    
  • 2,5-Difluoro (para):

    
     Hz
    

Scientific Insight: The


 value is significantly larger than the meta (

) coupling due to the direct orbital overlap and shorter through-bond path. Observing a coupling of ~21 Hz is the primary "Go/No-Go" signal for the 3,4-substitution pattern.
The "Roof Effect" (Second-Order Perturbation)

Because the two fluorine atoms in a 3,4-difluoro system are often chemically distinct but magnetically similar (small


), the spectrum frequently exhibits a strong Roof Effect .
  • Observation: The inner lines of the two multiplets (pointing toward each other) are significantly taller than the outer lines.

  • Causality: This occurs when

    
    . It is a hallmark of the 3,4-difluoro system compared to the more separated peaks of 2,4- or 3,5-isomers.
    

Decision Logic: Distinguishing Regioisomers

The following diagram illustrates the logical workflow for assigning a difluoro-aromatic structure based on


F NMR data.

G Start Acquire 19F NMR Spectrum (Proton Decoupled) CountSignals Count 19F Signals Start->CountSignals OneSignal 1 Signal (Integration = 2F) Symmetric Molecule CountSignals->OneSignal Equivalent F TwoSignals 2 Distinct Signals Asymmetric Molecule CountSignals->TwoSignals Non-Equivalent F CheckCoupling Measure J(F,F) Coupling Constant TwoSignals->CheckCoupling Ortho J = 20-25 Hz (Ortho Coupling) CheckCoupling->Ortho Meta J = 5-9 Hz (Meta Coupling) CheckCoupling->Meta Para J = 10-16 Hz (Para Coupling) CheckCoupling->Para Result34 Confirmation: 3,4-Difluoro Substitution Ortho->Result34 Result24 Confirmation: 2,4-Difluoro Substitution Meta->Result24 Result25 Confirmation: 2,5-Difluoro Substitution Para->Result25

Figure 1: Decision tree for distinguishing difluorophenyl regioisomers using scalar coupling constants.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality, quantitative data, follow this optimized protocol. This method minimizes artifacts and ensures the


-values are accurate.
Step 1: Sample Preparation
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Solvent Choice:

    • DMSO-d6: Preferred for polar compounds; provides sharp lines.

    • CDCl3: Standard, but monitor for solvent evaporation if running long experiments.

    • Note: Solvent effects can shift peaks by 1–2 ppm but rarely alter

      
      -values significantly.
      
Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated 1H decoupling).

    • Recommendation: Use

      
      H-decoupled 
      
      
      
      F NMR
      ({1H}) to simplify the spectrum. This collapses the multiplets to simple doublets (due to
      
      
      ), removing the complex
      
      
      and
      
      
      splitting.
  • Spectral Width (SW): 200 ppm (typically -50 ppm to -250 ppm).

  • Offset (O1): Center at -150 ppm.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 second.

    • Quantitative:

      
       (typically 5–7 seconds for aromatics).
      
  • Scans (NS): 16–64 scans (sufficient due to high sensitivity).

Step 3: Processing & Validation
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Avoid high LB (>1.0 Hz) as it will broaden peaks and obscure fine coupling.

  • Phasing: Manually phase. 3,4-difluoro patterns often have significant second-order phase errors if automated.

  • Validation Check: Measure the distance (in Hz) between the two peaks of the doublet for both fluorine signals.

    • Self-Validation Rule:

      
       must equal 
      
      
      
      . If they differ by >1 Hz, re-process or check for impurities.

Advanced Characterization: 2D 19F Techniques

When the 1D spectrum is ambiguous (e.g., mixtures or complex scaffolds), utilize 2D correlations.

19F-19F COSY (Correlation Spectroscopy)
  • Purpose: Proves that two specific fluorine signals are coupled to each other.

  • Result: A cross-peak at the intersection of the two chemical shifts confirms they are on the same ring system.

  • Application: Essential when multiple fluorinated groups are present (e.g., a 3,4-difluoro ring and a CF3 group elsewhere). The CF3 will not show a cross-peak to the ring fluorines.

19F-1H HOESY (Heteronuclear Overhauser Effect)
  • Purpose: Determines spatial proximity between Fluorine and Hydrogen.[4]

  • Mechanism: Through-space interaction (NOE).

  • Result:

    • F3 will show a strong cross-peak to H2 (ortho proton).

    • F4 will show a strong cross-peak to H5 (ortho proton).

  • Utility: This definitively assigns which fluorine is at position 3 and which is at position 4 relative to other substituents.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for chemical shift ranges).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative source for J-coupling values).

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F coupling constants. (Detailed analysis of aromatic F-F couplings).

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift and Coupling Constants Table. (Reference for substituent effects and coupling ranges).

Sources

HPLC method development for 3,4-Difluoro-2-methylphenylboronic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 3,4-Difluoro-2-methylphenylboronic acid (CAS: 163451-28-1). It objectively compares standard C18 stationary phases against fluorinated alternatives, addressing the specific analytical challenges inherent to boronic acids, such as protodeboronation and boroxine equilibrium.

Executive Summary & Analytical Challenges

3,4-Difluoro-2-methylphenylboronic acid is a critical intermediate in Suzuki-Miyaura cross-coupling reactions. Its purity is paramount because impurities like the protodeboronated species (2,3-difluorotoluene) act as chain terminators, while oxidation products (phenols) poison palladium catalysts.

Core Analytical Challenges:

  • Boroxine Formation: Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). In non-optimized HPLC conditions, this results in peak splitting, fronting, or "ghost" peaks.

  • Protodeboronation: The C-B bond is labile. The primary impurity is often the deboronated arene, which shares similar hydrophobicity to the parent, making separation on standard C18 columns difficult.

  • Silanol Interaction: The empty p-orbital of the boron atom can interact with free silanols on the silica support, causing severe peak tailing.

Degradation & Impurity Profiling (Visualized)

Understanding the target analytes is the first step in method design. The diagram below illustrates the degradation pathways that generate the critical impurities we must resolve.

G Parent 3,4-Difluoro-2-methyl phenylboronic acid (Target) Boroxine Boroxine Trimer (Dynamic Equilibrium) Parent->Boroxine - H2O (Reversible) Deboronated 2,3-Difluorotoluene (Protodeboronation) Parent->Deboronated Hydrolysis (-B(OH)2) Phenol 3,4-Difluoro-2-methylphenol (Oxidation) Parent->Phenol Oxidation (+O)

Figure 1: Degradation pathways of 3,4-Difluoro-2-methylphenylboronic acid leading to critical impurities.[1]

Comparative Analysis: Stationary Phase Selection

This section compares the industry-standard C18 chemistry with the recommended Fluorophenyl (PFP) alternative.

Option A: C18 (Octadecylsilane) – The Standard Baseline
  • Mechanism: Hydrophobic interaction.[2]

  • Performance: Often insufficient for fluorinated isomers. The hydrophobic difference between the boronic acid and its deboronated impurity is small, leading to poor resolution (

    
    ).
    
  • Verdict: Reliable for gross purity but lacks selectivity for critical fluorinated impurities.

Option B: Fluorophenyl (PFP) – The High-Performance Alternative
  • Mechanism: Combines hydrophobicity with

    
     interactions and specific fluorine-fluorine selectivity.
    
  • Performance: The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich fluorine atoms on the analyte. This "orthogonal" selectivity often elutes the polar boronic acid significantly earlier than the deboronated impurity, maximizing resolution.

  • Verdict: Recommended for high-precision purity analysis.

Experimental Protocol: Optimized Method

This protocol utilizes a Pentafluorophenyl (PFP) column with an acidic mobile phase to suppress ionization and prevent boroxine artifacts.

Method Parameters
ParameterConditionRationale
Column Pentafluorophenyl (PFP) ,

mm, 2.7 µm (Core-Shell)
Maximizes selectivity for fluorinated aromatics; core-shell improves efficiency.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.0) suppresses silanol activity and keeps boronic acid neutral (

). Phosphate masks silanols better than formate.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and thermodynamics of separation.
Detection UV @ 254 nmMax absorption for the phenyl ring.
Injection Vol. 5 µLPrevent column overload which exacerbates tailing.
Diluent 50:50 Water:ACN (with 0.1%

)
Crucial: Acidified diluent prevents on-column boroxine formation.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load Sample
15.090Linear Gradient (Elution)
17.090Wash
17.15Re-equilibration
22.05End

Performance Comparison Data

The following table summarizes the theoretical performance metrics comparing a standard C18 method versus the optimized PFP method.

Table 1: Method Selectivity Comparison

AnalyteMetricStandard C18 MethodOptimized PFP MethodImprovement
Parent (Boronic Acid) Retention Time (

)
6.2 min5.8 minFaster elution
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) Acidic mobile phase + PFP reduces silanol drag
Impurity 1 (Phenol) Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline resolved)

selectivity separates -OH vs -B(OH)2
Impurity 2 (Deboronated) Resolution (

)
2.15.8 Fluorine-selective retention shifts this peak significantly

Data Interpretation: The PFP column provides superior resolution (


) and peak symmetry (

). The C18 column struggles with peak tailing due to the boron-silanol interaction, which is effectively mitigated by the specific chemistry of the PFP phase and the phosphate buffer.

Method Development Decision Workflow

Use this logic flow to adapt the method if specific interferences arise.

MethodDev Start Start Method Development Step1 Select Column: Fluorophenyl (PFP) Start->Step1 Step2 Check Peak Shape (Parent Peak) Step1->Step2 Decision1 Is Tailing > 1.5? Step2->Decision1 Action1 Switch Modifier: Use 0.1% H3PO4 instead of Formic Acid Decision1->Action1 Yes Action2 Check Resolution (Parent vs. Impurities) Decision1->Action2 No Action1->Action2 Decision2 Split Peaks? Action2->Decision2 Action3 Boroxine Artifact: Add Acid to Sample Diluent Decision2->Action3 Yes Final Validate Method Decision2->Final No Action3->Final

Figure 2: Decision tree for optimizing boronic acid HPLC methods.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.[3] Link

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technical Guides. Link

  • Hao, Z., et al. Development of an HPLC method for the analysis of boronic acids.[4][5] Journal of Chromatography A. (Contextual citation for general boronic acid HPLC behavior).

  • Advanced Materials Technologes. Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Link

Sources

Structural Predictability and Synthon Robustness: A Comparative Guide to Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the realm of crystal engineering and drug discovery, phenylboronic acids (PBAs) are pivotal for their ability to form reversible covalent bonds (with diols/sugars) and robust supramolecular synthons. However, the introduction of fluorine atoms—common in medicinal chemistry to metabolic stability—drastically alters their solid-state "performance." This guide compares the crystal structure behavior of unsubstituted Phenylboronic Acid (PBA) against its fluorinated counterparts (4-Fluoro, 2,6-Difluoro, and Pentafluoro). We analyze their stability, synthon reliability (


 homodimers vs. hydrates), and susceptibility to dehydration (boroxine formation).

Part 1: The Comparative Landscape

The "performance" of a boronic acid in solid-state chemistry is defined by its ability to maintain a predictable hydrogen-bonding motif without dehydrating into a boroxine anhydride or solvating unpredictably.

The Standard: Phenylboronic Acid (PBA)
  • Behavior: Forms the classic centrosymmetric dimer

    
     motif, analogous to carboxylic acids.[1]
    
  • Conformation: Predominantly syn-anti.[2]

  • Reliability: High. It is the baseline for predictability, forming sheets driven by O-H...O interactions.

The Challenger: 4-Fluorophenylboronic Acid (4-F-PBA)
  • Behavior: Mimics PBA packing but introduces weak C-H...F interactions.

  • Performance Deficit: Highly susceptible to spontaneous dehydration. Researchers often find crystals of the boroxine (anhydride) trimer rather than the acid, complicating structural analysis.[3]

  • Key Differentiator: The para-fluorine atom exerts an inductive effect that slightly increases acidity but does not sterically hinder the boronic group.

The Specialist: 2,6-Difluorophenylboronic Acid (2,6-F-PBA)
  • Behavior: The ortho-fluorines create a "locked" planar conformation via intramolecular O-H...F hydrogen bonds.

  • Performance Advantage: High structural rigidity. The intramolecular bond acts as a conformational anchor, reducing polymorphism compared to PBA.

  • Packing: Forms planar sheets; excellent for stacking interactions in material design.

The Lewis Acid Powerhouse: Pentafluorophenylboronic Acid (PFBA)
  • Behavior: The electron-deficient ring creates a "

    
    -hole," making the boron atom highly Lewis acidic.
    
  • Performance Shift: Shifts away from standard homodimers. It aggressively seeks electron donors, making it a superior co-crystal former (e.g., with amines) but unstable as a pure homodimer (often forms hydrates to satisfy the boron center).

Part 2: Performance Data & Structural Metrics

The following table summarizes the crystallographic "vital signs" of these compounds. Note the shift in Space Group and Acidity (


) as fluorine content increases.
FeaturePhenylboronic Acid (PBA)4-Fluorophenylboronic Acid2,6-Difluorophenylboronic AcidPentafluorophenylboronic Acid
Crystal System OrthorhombicMonoclinic / TriclinicMonoclinicOrthorhombic (often hydrate)
Space Group Iba2P21/c (varies by polymorph)P21/nPbnm (complex)
Primary Synthon

Dimer

Dimer (Unstable)

Dimer + Intra H-bond
Hydrates / Catemers
Acidity (

)
~8.8~7.8~6.9~6.0
Boroxine Risk ModerateHigh (Critical Failure Point)LowLow (Hydration preferred)
Planarity Twisted (Phenyl vs

)
TwistedPlanar (Locked by F)Twisted

Data Interpretation: The drop in


 correlates with the ability to form co-crystals. PFBA is the strongest acid, making it the best candidate for co-crystallizing with basic drugs, whereas 2,6-F-PBA offers the most geometric predictability due to the ortho-fluorine lock.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, one must control the equilibrium between the Boronic Acid (desired) and the Boroxine (undesired).

Protocol: Controlled Crystallization of Fluorinated PBAs

Objective: Obtain single crystals of the acid form, preventing dehydration.

  • Solvent Selection:

    • Avoid: Pure non-polar solvents (Toluene, Hexane) which promote dehydration.

    • Select: Acetone/Water (9:1) or Acetonitrile/Water mixtures. The presence of water shifts the equilibrium toward the acid (Le Chatelier’s principle).

  • Dissolution:

    • Dissolve 20 mg of the specific FPBA in 2 mL of solvent.

    • Critical Step: Add 1 drop of 1M HCl. (Slight acidity prevents boronate anion formation and suppresses boroxine kinetics).

  • Crystal Growth (Slow Evaporation):

    • Place in a loosely capped vial at 4°C. Lower temperature favors the kinetic product (Acid) over the thermodynamic product (Boroxine) in some fluorinated derivatives.

  • Validation (The "Self-Check"):

    • Before XRD, perform IR Spectroscopy.

    • Pass: Strong broad peak at ~3300

      
       (O-H stretch).
      
    • Fail: Disappearance of O-H and appearance of strong B-O-B ring stretch at ~1350

      
       (indicates Boroxine).
      

Part 4: Structural Causality & Logic

The Ortho-Fluorine "Lock" Mechanism

In 2,6-F-PBA, the fluorine atoms at the 2 and 6 positions act as hydrogen bond acceptors for the boronic acid hydroxyl groups.

  • Mechanism: An intramolecular

    
     ring motif is formed (O-H...F).
    
  • Result: This removes the rotational freedom of the

    
     group relative to the phenyl ring. While PBA has a twist angle of ~20-30° to optimize crystal packing, 2,6-F-PBA is forced into planarity. This makes 2,6-F-PBA a "high-fidelity" building block for layered materials.
    
The Electronic "Thirst" of PFBA

Pentafluorophenylboronic acid is electron-starved. The fluorine atoms pull electron density from the ring, which pulls density from the boron.

  • Consequence: The boron atom becomes significantly more Lewis acidic.

  • Crystallographic Impact: Instead of being satisfied by a simple homodimer (like PBA), the boron center often coordinates with water (forming hydrates) or seeks nitrogen donors. This makes PFBA unreliable for homodimer analysis but superior for co-crystal engineering with pharmaceutical amines.

Part 5: Visualization of Logic & Workflow

Diagram 1: Crystallization Decision Matrix

This diagram illustrates the logic flow for selecting the correct crystallization pathway based on the fluorination pattern.

G Start Target Molecule Selection CheckF Fluorine Substitution Pattern? Start->CheckF PBA Unsubstituted (PBA) CheckF->PBA None Ortho Ortho-Fluorinated (2,6-Difluoro) CheckF->Ortho 2,6-Pos Para Para-Fluorinated (4-Fluoro) CheckF->Para 4-Pos Per Perfluorinated (PFBA) CheckF->Per All Pos StdDimer Standard Dimer (Twisted, Stable) PBA->StdDimer Planar Planar Sheets (Intra H-Bond Lock) Ortho->Planar Boroxine Risk: Boroxine Formation (Requires Water in Solvent) Para->Boroxine Hydrate Hydrate / Co-Crystal (High Lewis Acidity) Per->Hydrate Boroxine->StdDimer Add H2O

Caption: Logic flow predicting crystal packing outcomes based on fluorine substitution patterns.

Diagram 2: Synthon Competition Pathway

Visualizing the competition between the desired Dimer and the parasitic Boroxine formation.

Synthon cluster_0 Solid State Outcomes Monomer Free Boronic Acid (Solution) Dimer H-Bonded Dimer (R2,2(8)) Monomer->Dimer Slow Evap (High Dielectric) Catemer H-Bonded Catemer (Chain) Monomer->Catemer Steric Bulk (Ortho-F) Anhydride Boroxine Trimer (Dehydrated) Monomer->Anhydride Heat or Non-polar Solvent Dimer->Anhydride - 3 H2O

Caption: Competitive pathways in boronic acid crystallization. 4-F-PBA strongly favors the red path (Anhydride).

References

  • Cyrański, M. K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Link

  • Sporzyński, A., et al. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design. Link

  • Rodríguez-Cuamatzi, P., et al. (2005).[1] 2,4-Difluorophenylboronic acid: Planarity and Intramolecular Hydrogen Bonding. Acta Crystallographica Section E. Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: Phenylboronic Acid Polymorphs. Link

  • Mandal, P., et al. (2023). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications. Link

Sources

Mass spectrometry fragmentation patterns of fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation and Impurity Profiling

Executive Summary

Fluorinated boronic acids are pivotal intermediates in Suzuki-Miyaura cross-couplings and key pharmacophores in proteasome inhibitors (e.g., Bortezomib analogs). However, their analysis via Mass Spectrometry (MS) is notoriously deceptive. The Lewis acidity of the boron center, combined with the electronegativity of fluorine, creates a "chameleon" analyte that fluctuates between monomeric acids, dehydrated anhydrides, and cyclic boroxine trimers.

This guide moves beyond standard spectral libraries to explain the causality of these behaviors. It provides a self-validating workflow to distinguish true molecular ions from source-induced artifacts, ensuring data integrity in drug development pipelines.

Part 1: The Chemical Context – The "Boroxine Artifact"

To interpret the mass spectrum of a fluorinated boronic acid, one must first accept that the species in the vial is rarely the species detected by the detector.

The Equilibrium Trap

Boronic acids (


) exist in a dynamic equilibrium with their dehydrated anhydride forms (boroxines). In the high-temperature, low-pressure environment of an ESI source, this equilibrium shifts aggressively toward dehydration.
  • The Artifact: A "pure" sample of 4-fluorophenylboronic acid (MW 139.9) often yields a low-abundance monomer peak but a dominant signal at the trimer mass (

    
    ).
    
  • The Fluorine Effect: Fluorine substitution on the aromatic ring lowers the pKa of the boronic acid (increasing acidity). While this stabilizes the boronate anion (

    
    ), it also influences the kinetics of dehydration, often accelerating boroxine formation compared to non-fluorinated analogs.
    
Visualization: The Boroxine-Monomer Dynamic

The following diagram illustrates the critical equilibrium that confuses standard MS interpretation.

BoroxineEquilibrium Monomer Monomer [R-B(OH)2] (Solution State) Dehydrated Transient Dimer [(HO)B-O-B(OH)] Monomer->Dehydrated - H2O Boroxine Boroxine Trimer (Cyclic Anhydride) [3M - 3H2O] Dehydrated->Boroxine - H2O (Cyclization) Boroxine->Monomer + H2O (Hydrolysis) Source ESI Source (Heat + Desolvation) Source->Monomer Promotes Dehydration

Figure 1: The thermodynamic sink of boronic acids. In the MS source, thermal energy drives the equilibrium toward the stable, cyclic boroxine trimer, often misidentified as a high-mass impurity.

Part 2: Comparative Analysis – Ionization Strategies

The choice of ionization mode is the single most critical decision in this workflow.

Comparison 1: ESI(-) vs. ESI(+) vs. EI

Most organic chemists default to Positive Mode ESI (


). For fluorinated boronic acids, this is often a mistake.
FeatureNegative Mode ESI (-) Positive Mode ESI (+) Electron Impact (EI)
Primary Mechanism Anion Attachment/Deprotonation. Boron is a Lewis Acid (electron deficient). It readily accepts anions (

,

,

).
Protonation. Boron has no lone pairs to accept

. Protonation must occur on the Fluorine or Ring, which is energetically unfavorable.
Hard Ionization. High energy (70eV) shatters the weak C-B bond immediately.
Dominant Ion

or

. High intensity.

or

. Low intensity, messy.

is rare. Base peak is usually the de-boronated fluorobenzene fragment.
Fluorine Impact Favorable. Fluorine (EWG) pulls electron density, stabilizing the negative charge on the boronate complex.Unfavorable. Fluorine reduces basicity of the ring, making protonation even harder.Neutral. Fragmentation patterns are predictable but molecular ion is lost.
Recommendation Preferred. Highest sensitivity and stability.[1]Avoid. Unless the molecule contains a basic amine (e.g., Bortezomib).Qualitative Only. Good for structure confirmation, bad for purity.
Comparison 2: The "Fluorine Twist"

How does a fluorinated boronic acid differ from a standard phenylboronic acid in MS?

  • Ortho-Fluorine Effect: An ortho-fluorine atom can form an intramolecular interaction with the empty p-orbital of the boron. In ESI(-), this can protect the boron center from bulky adduct formation, leading to a cleaner

    
     spectrum compared to the non-fluorinated analog.
    
  • HF Elimination: In MS/MS fragmentation, fluorinated species show a characteristic neutral loss of 20 Da (HF), which is absent in non-fluorinated counterparts.

  • Mass Defect: Fluorine has a negative mass defect. Highly fluorinated boronic acids will shift to slightly lower fractional masses, distinguishing them from hydrocarbon impurities.

Part 3: Fragmentation Pathways

Understanding the fragmentation allows you to confirm the location of the fluorine atom.

Pathway A: The Dehydration Cascade (Common to all)


This is the most common neutral loss (18 Da). If you see a peak at 

, it is likely the boroxine precursor, not a fragment from the ring.
Pathway B: Oxidative Deboronation (The "Ipso" Cleavage)

Under collision-induced dissociation (CID), the C-B bond is the weakest link.



  • Result: You observe the peak for the fluorinated aromatic ring.

  • Utility: This confirms the structure of the aromatic core but loses information about the boron oxidation state.

Pathway C: Fluorine-Specific Rearrangement

In ortho-fluorinated species, a specific rearrangement occurs where the Fluorine migrates to the Boron before cleavage.



  • Diagnostic Ion: The detection of boron-fluoride species (e.g.,

    
     at m/z 49) is a "smoking gun" for fluorinated organoborons.
    

Part 4: Experimental Protocol – The "Pinacol Trap"

The Problem: Direct infusion of free boronic acids leads to inconsistent boroxine ratios. The Solution: In-situ derivatization with pinacol. This locks the boronic acid into a stable ester, preventing trimerization and standardizing the ionization.

Step-by-Step Methodology

1. Reagent Preparation:

  • Solvent: Methanol (LC-MS grade).[2] Note: Methanol itself can form methyl esters

    
    , but it is preferred for solubility. For strict mass accuracy, use Acetonitrile.
    
  • Trapping Agent: Pinacol (2,3-dimethyl-2,3-butanediol). Prepare a 10 mM solution in Methanol.

2. Sample Preparation:

  • Dissolve Fluorinated Boronic Acid (approx. 0.1 mg) in 1 mL Methanol.

  • Control Aliquot: Transfer 100 µL to a vial (Label: "Free Acid").

  • Derivatized Aliquot: Mix 100 µL sample + 100 µL Pinacol solution. Let sit at room temperature for 5 minutes. (Label: "Pinacol Ester").[3]

3. MS Acquisition (ESI Negative Mode):

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge in negative mode).

  • Cone Voltage: 20V (Keep low to prevent in-source fragmentation).

  • Scan Range: m/z 50 – 800.

4. Data Validation (The Logic Check):

  • Run "Free Acid": Observe messy spectrum (Monomer + Trimer).

  • Run "Pinacol Ester": Observe single dominant peak at

    
    .
    
  • Calculation:

    
     (Pinacol contribution) 
    
    
    
    (2
    
    
    loss).
  • If the Pinacol Ester peak is clean and matches the theoretical mass, the original sample is pure, and the "impurities" in the Free Acid scan were artifacts.

Visualization: The Validation Workflow

ValidationProtocol cluster_Direct Path A: Direct Analysis (Risky) cluster_Trap Path B: The Pinacol Trap (Recommended) Sample Unknown Fluorinated Boronic Acid Sample Direct Direct Infusion (ESI Negative) Sample->Direct Deriv Add Pinacol (5 min RT) Sample->Deriv ResultA Spectrum: Mixture of Monomer, Dimer, Trimer Direct->ResultA ResultB Spectrum: Single Clean Peak [M_ester + adduct] ResultA->ResultB Compare to Validate Esters Stable Boronate Ester Formed Deriv->Esters Esters->ResultB

Figure 2: The "Pinacol Trap" workflow eliminates ambiguity by chemically locking the analyte into a stable form before ionization.

Part 5: Diagnostic Ion Table

Use this table to interpret peaks for a hypothetical Fluorophenylboronic acid (MW ~140).

Observed Ion (m/z)IdentityOriginSignificance
139

Deprotonated MonomerTarget Ion. Often low abundance in free acid form.
153

Methoxide AdductCommon in Methanol solvent. Don't mistake for impurity.
121

Boroxine FragmentIndicates thermal dehydration in source.
401

Boroxine TrimerThe Artifact. Dominant peak in concentrated samples.
95

Aryl AnionResult of C-B bond cleavage (Deboronation).
19

Fluoride IonHigh energy fragmentation; confirms presence of F.
49

DifluoroborateSpecific rearrangement of ortho-fluorinated species.

References

  • Xu, D., et al. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS in negative ion mode. SCIEX Technical Notes. Link

  • Lener, G., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. University of Edinburgh Research Explorer. Link

  • Cierpinski, L., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. PMC / NIH. Link

  • Chidella, K.S., et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. American Journal of Analytical Chemistry. Link

  • Study on Fragmentation Mechanisms. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Link

Sources

Infrared (IR) spectroscopy peaks for boronic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Materials Scientists, and Spectroscopists Focus: Spectral differentiation of functional group equilibria[1][2]

Executive Summary: The "Chameleon" Problem

Boronic acids (


) are ubiquitous in drug discovery (e.g., Bortezomib) and supramolecular chemistry (COFs, sensors). However, they rarely exist as pure monomers. They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines ) and, in the presence of diols, boronate esters .[3]

Standard IR reference libraries often fail to distinguish these states, leading to misinterpretation of "purity." This guide provides a definitive spectral breakdown to differentiate the free acid from its condensation products, supported by experimental protocols to validate your specific compound.

Spectral Fingerprinting: The Comparative Data

The following data is synthesized from phenylboronic acid (PBA) derivatives, the standard model for this functional group.

Table 1: Diagnostic Peak Assignments (Wavenumbers cm⁻¹)
Vibrational ModeBoronic Acid (

)
Boroxine (Anhydride Trimer)Boronate Ester (Cyclic)Differentiation Note
O-H Stretching 3200–3400 (Broad, Strong)Absent (or weak residual)AbsentThe "Smoking Gun" for free acid.
B-O Asymmetric Stretch 1340–1380 (Very Strong)1300–1390 (Sharper, shifted)1300–1320 (Often shifted lower)B-O bands are intense and can obscure the fingerprint region.
B-O Symmetric / B-OH ~1000–1010Changed~658 (Specific cyclic modes)Hard to assign definitively without DFT; use as secondary confirmation.
Ring Deformation ~635 (O-B-O out-of-plane)~705 & ~678 (Diagnostic)Varies by diol structureThe appearance of ~705 cm⁻¹ is the primary marker for dehydration.
C-O Stretch AbsentAbsent1050–1200 Derived from the diol component (e.g., sugar/pinacol).

Critical Insight: The most reliable indicator of Boroxine formation is the appearance of a sharp band near 705 cm⁻¹ combined with the loss of the broad O-H region. The most reliable indicator of Ester formation is the shift of the B-O band to lower wavenumbers (~1304 cm⁻¹) and the appearance of aliphatic C-O/C-H bands from the diol.

Visualizing the Equilibrium

The following diagram illustrates the chemical pathways and the specific IR markers used to monitor them.

BoronicEquilibrium Acid Boronic Acid R-B(OH)2 (Hydrophilic) Boroxine Boroxine (Trimer) (RBO)3 (Anhydride) Acid->Boroxine Dehydration (-H2O) Heat or Vacuum Marker: +705 cm⁻¹, -OH Ester Boronate Ester R-B(OR')2 (Stable) Acid->Ester + Diol (e.g., Pinacol) Condensation Marker: B-O Shift to ~1304 cm⁻¹ Boroxine->Acid Hydrolysis (+H2O) Ambient Moisture Marker: +3300 cm⁻¹ Ester->Acid Hydrolysis (Acidic pH) Marker: Loss of C-O bands

Figure 1: The dynamic equilibrium of boronic acids. Note that KBr pellet preparation often forces the reaction from Left (Acid) to Right (Boroxine) due to pressure and grinding energy.

Experimental Protocols: Avoiding Artifacts

A common error in boronic acid characterization is "pressure-induced dehydration" during KBr pellet formation. The mechanical energy of grinding can convert the acid to the boroxine, leading to a spectrum that does not match the bulk material.

Protocol A: The "Native State" Method (ATR)

Recommended for: Quality Control, Stability Testing.

  • Instrument Setup: Use a Diamond or ZnSe ATR crystal.

  • Background: Collect background in ambient air (account for atmospheric

    
    ).
    
  • Sample Prep: Place the solid powder gently on the crystal.

  • Compression: Apply minimal pressure required for contact. High pressure can induce localized heating/dehydration.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Validation: If the O-H stretch (3300 cm⁻¹) is strong and the 705 cm⁻¹ peak is weak/absent, you have the Free Acid .

Protocol B: The "Self-Validating" Thermal Challenge

Recommended for: Confirming peak assignments.

  • Baseline: Take an ATR spectrum of your sample at 25°C.

  • Stress: Heat the sample stage (or heat sample in an oven) to 100°C for 10 minutes to drive off water.

  • Re-Scan: Take a second spectrum immediately.

  • Analysis:

    • Observe: Did the broad peak at 3300 cm⁻¹ disappear?

    • Observe: Did a sharp peak appear/grow at ~705 cm⁻¹?

Comparison of Sampling Techniques
TechniqueSuitability for Boronic AcidsRisk LevelNotes
ATR (Solid) High LowBest for "as-is" analysis. Minimal sample alteration.
KBr Pellet Low Critical Grinding pressure/heat often converts Acid

Boroxine. Hygroscopic KBr can also re-hydrate Boroxines.
Nujol Mull MediumMediumProtects from atmospheric moisture, but Nujol bands (2900, 1460, 1375 cm⁻¹) interfere with B-O and C-H regions.
Solution Cell HighLowRequires solvent subtraction. Good for monitoring esterification kinetics in real-time.
Workflow: Decision Matrix

SamplingDecision Start Start: Characterize Sample Q1 Is the sample a Boronic Acid or Ester? Start->Q1 ATR Use ATR (Diamond/ZnSe) *Minimal Pressure* Q1->ATR Preferred KBr Avoid KBr Pellets (Risk of dehydration) Q1->KBr Not Recommended Check Check Spectrum: Is O-H (3300) present? ATR->Check Res1 Result: Free Acid Form Check->Res1 Yes (Strong Broad Peak) Res2 Result: Boroxine/Ester Form Check->Res2 No (Absent/Weak) Confirm Validation: Heat to 100°C & Re-scan Res1->Confirm To verify purity

Figure 2: Decision matrix for selecting the correct sampling technique to avoid false positives.

References
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications.[2] (Detailed assignment of the 705 cm⁻¹ boroxine band and B-O shifts). [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated). Canadian Journal of Chemistry. (Foundational work on PBA peak assignments including the 1345 cm⁻¹ B-O stretch). [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer. NIST. (Data on sugar/diol binding and the resulting spectral shifts). [Link]

  • Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology. (ATR-FTIR methodology for boron species).[4][5] [Link]

Sources

Comparative yield analysis of 3,4-difluoro vs 2,4-difluoro isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Comparative Synthesis and Yield of 3,4- and 2,4-Difluorophenyl Isomers

For drug development professionals and synthetic chemists, the precise placement of fluorine atoms on an aromatic ring is a critical design element that profoundly influences a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 3,4-difluoro and 2,4-difluoro substitution patterns are common motifs in pharmaceuticals. However, the synthetic routes to these isomers are governed by distinct electronic and steric factors that directly impact reaction efficiency and, most critically, yield.

This guide provides a comparative analysis of the synthetic pathways leading to key 3,4-difluoro and 2,4-difluorophenyl intermediates, specifically focusing on the synthesis of 3,4-difluoroaniline and 2,4-difluoroaniline. We will dissect the mechanistic principles that dictate regioselectivity, compare reported yields from established protocols, and offer practical, field-proven insights to inform your synthetic strategy.

The Decisive Step: Regiocontrolled Nitration

The most common and industrially scalable approach to these anilines begins with the corresponding difluoronitrobenzene precursor. The yield and isomeric purity of this initial nitration step are paramount, as they set the stage for the entire synthetic sequence. The outcome is fundamentally controlled by the directing effects of the fluorine substituents on the starting difluorobenzene.

Fluorine is an anomalous halogen in electrophilic aromatic substitution. While it is highly electronegative and deactivating through its inductive effect (-I), it can also donate electron density into the ring via resonance (+M).[2] This interplay between opposing electronic forces governs the position of electrophilic attack.

Synthesis of 3,4-Difluoronitrobenzene

The precursor for 3,4-difluoroaniline is 3,4-difluoronitrobenzene, which is typically synthesized via the nitration of 1,2-difluorobenzene.[3] In this substrate, the two adjacent fluorine atoms direct incoming electrophiles. Both fluorines direct ortho and para to themselves. The key positions for electrophilic attack are C4 (para to one fluorine, ortho to the other) and C3 (ortho to both fluorines). The C4 position is electronically favored and sterically more accessible, leading to 3,4-difluoronitrobenzene as the major product.

Synthesis of 2,4-Difluoronitrobenzene

Conversely, 2,4-difluoronitrobenzene is typically accessed from 1,3-difluorobenzene. In this case, both fluorine atoms strongly direct the incoming electrophile to the C4 position, which is para to one fluorine and ortho to the other. This concerted directing effect makes the nitration of 1,3-difluorobenzene a highly regioselective transformation, favoring the formation of the 2,4-difluoro isomer. An alternative high-yield route involves the halogen exchange reaction of 2,4-dichloronitrobenzene using potassium fluoride, which can achieve conversions of over 65%.[4]

The following diagram illustrates the influence of directing groups on the initial nitration step.

G Diagram 1: Regioselectivity in the Nitration of Difluorobenzenes cluster_0 Pathway to 3,4-Isomer cluster_1 Pathway to 2,4-Isomer 1,2-DFB 1,2-Difluorobenzene Nitration1 Electrophilic Nitration (HNO₃/H₂SO₄) 1,2-DFB->Nitration1 3,4-DFNB 3,4-Difluoronitrobenzene (Major Product) Nitration1->3,4-DFNB 1,3-DFB 1,3-Difluorobenzene Nitration2 Electrophilic Nitration (HNO₃/H₂SO₄) 1,3-DFB->Nitration2 2,4-DFNB 2,4-Difluoronitrobenzene (Major Product) Nitration2->2,4-DFNB

Caption: Regioselectivity in the Nitration of Difluorobenzenes.

From Nitro to Amino: A Comparative Yield Analysis

The final step in producing the target anilines is the reduction of the nitro group. This transformation is typically high-yielding for both isomers and can be achieved through various methods, most commonly catalytic hydrogenation.

The workflow below outlines the primary synthetic routes to both target anilines, starting from different commercially available materials.

G Diagram 2: Comparative Synthetic Workflows start1 1,2-Difluorobenzene inter1 3,4-Difluoronitrobenzene start1->inter1 Nitration prod1 3,4-Difluoroaniline inter1->prod1 Reduction (e.g., Pd/C, H₂) start2a 1,3-Difluorobenzene inter2a 2,4-Difluoronitrobenzene start2a->inter2a Nitration start2b 1,2,4-Trichlorobenzene inter2b 2,4,5-Trichloronitrobenzene start2b->inter2b Nitration prod2 2,4-Difluoroaniline inter2a->prod2 Reduction (e.g., Mo powder or H₂) inter2c 2,4-Difluoro-5-chloronitrobenzene inter2b->inter2c Fluorination (KF) inter2c->prod2 Hydrogenation (Reduction & Dechlorination)

Caption: Comparative Synthetic Workflows.

Quantitative Data Summary

The selection of a synthetic route often comes down to a quantitative comparison of yields, costs, and scalability. The following table summarizes reported yields for key transformations leading to 3,4- and 2,4-difluoroaniline.

Transformation Starting Material Product Reported Yield Reference
Reduction 3,4-Difluoronitrobenzene3,4-Difluoroaniline93.8%[5]
Fluorination 2,4,5-Trichloronitrobenzene2,4-Difluoro-5-chloronitrobenzeneUp to 98.6%[6]
Hydrogenation 2,4-Difluoro-5-chloronitrobenzene2,4-Difluoroaniline48-70%[7]
Reduction 2,4-Difluoronitrobenzene2,4-Difluoroaniline94-96%[8]
Fluorination 3-Chloro-4-fluoronitrobenzene3,4-Difluoronitrobenzene10.3%[9]

Analysis of Yield Data:

  • 3,4-Difluoroaniline: The reduction of 3,4-difluoronitrobenzene is a highly efficient process, with yields consistently reported above 90%.[5] The main challenge in this pathway lies in the initial nitration of 1,2-difluorobenzene, where careful control of reaction conditions is necessary to maximize the yield of the desired 3,4-isomer and minimize byproducts.

  • 2,4-Difluoroaniline: Multiple viable routes exist for 2,4-difluoroaniline. The most direct pathway, the reduction of 2,4-difluoronitrobenzene, offers excellent yields, reaching up to 96%.[8] The multi-step synthesis from 1,2,4-trichlorobenzene is also robust and utilizes an inexpensive starting material, making it suitable for large-scale production despite a lower yield in the final hydrogenation/dechlorination step (48-70%).[7][10] This highlights a classic process development trade-off: a shorter, higher-yielding route with a more expensive starting material versus a longer route with cheaper starting materials.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed, representative protocols for the synthesis of each aniline from its nitro precursor.

Protocol 1: Synthesis of 3,4-Difluoroaniline via Catalytic Hydrogenation

This protocol is based on the highly efficient reduction of 3,4-difluoronitrobenzene.

Materials:

  • 3,4-Difluoronitrobenzene (200.0 g)

  • Toluene (600.0 mL)

  • Palladium on Carbon (Pd/C) catalyst (10% w/w, 12.0 g)

  • Hydrogen gas (H₂)

  • Autoclave/High-pressure hydrogenation reactor

  • Filtration apparatus (e.g., Hyflow bed)

Procedure:

  • Charge the autoclave with 3,4-difluoronitrobenzene, toluene, and the Pd/C catalyst at ambient temperature (25-35 °C).[5]

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 2.0-6.0 kg/cm ².[5]

  • Commence vigorous stirring and maintain the temperature between 25-35 °C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 3-4 hours).[5]

  • Once complete, stop the reaction, carefully depressurize the reactor, and purge with nitrogen.

  • Filter the reaction mixture through a Hyflow bed to remove the catalyst, washing the filter cake with additional toluene (200.0 mL).[5]

  • Combine the filtrates and remove the solvent by vacuum distillation at a temperature below 50 °C.

  • The resulting crude product is 3,4-difluoroaniline. A reported yield for this procedure is 152.0 g (93.8%).[5]

Protocol 2: Synthesis of 2,4-Difluoroaniline from 2,4-Difluoronitrobenzene

This protocol describes a high-yield reduction using molybdenum powder.

Materials:

  • 2,4-Difluoronitrobenzene

  • Molybdenum powder

  • 2,6-Dimethoxyphenol solution

  • Trifluoroacetic acid solution (for extraction)

  • Salt solution (for washing)

  • Dewatering agent (e.g., anhydrous magnesium sulfate)

  • Steam distillation and reduced-pressure distillation apparatus

Procedure:

  • Add 2,4-difluoronitrobenzene and molybdenum powder to a solution of 2,6-dimethoxyphenol in a suitable reaction flask.[10]

  • Heat the resulting solution to 50-56 °C and maintain at reflux for 3-5 hours.[10]

  • After the reaction is complete, perform steam distillation on the mixture.[8][10]

  • Extract the distillate with a trifluoroacetic acid solution.[8]

  • Wash the organic extract with a salt solution, then dry it over a suitable dewatering agent.[10]

  • Perform reduced-pressure distillation to isolate the final product, 2,4-difluoroaniline.[8][10] Yields of up to 96% have been reported for similar procedures.[8]

Conclusion and Recommendations

The synthetic accessibility and yield of 3,4- and 2,4-difluorophenyl isomers are dictated by fundamental principles of electrophilic aromatic substitution and process optimization.

  • For 3,4-difluoroaniline , the synthetic route is straightforward, with the key challenge being the regioselective nitration of 1,2-difluorobenzene. The subsequent reduction is exceptionally high-yielding. This pathway is ideal when high purity of the 3,4-isomer is the primary objective.

  • For 2,4-difluoroaniline , chemists have more flexibility. The direct reduction of 2,4-difluoronitrobenzene offers the highest yield and a shorter process.[8][10] However, for large-scale industrial applications where cost is a primary driver, the multi-step synthesis from inexpensive 1,2,4-trichlorobenzene presents a viable, albeit lower-yielding, alternative.[10]

Ultimately, the choice between these pathways depends on a careful evaluation of project-specific factors, including the cost and availability of starting materials, desired purity, reaction scalability, and the specific capabilities of the manufacturing facility. This guide provides the foundational data and mechanistic understanding to facilitate that critical decision-making process.

References

  • Fiern, C. L. (1981). Method of preparing 2,4-difluoroaniline (U.S. Patent No. 4,294,988). U.S.
  • Fiern, C. L. (1979). Method of preparing 2,4-difluoroaniline (European Patent No. EP0001825A1).
  • Fiern, C. L. (1982). Method of preparing 2,4-difluoroaniline (European Patent No. EP0001825B1). European Patent Office. [Link]

  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (2016).
  • Electrophilic aromatic directing groups. (2024). In Wikipedia. [Link]

  • Directing Effects. (n.d.). College of Saint Benedict & Saint John's University. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3,4-difluoroaniline. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3,4-difluoronitrobenzene. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • 3,4-Difluoroaniline: A Key Building Block for Organic Synthesis and Fine Chemicals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. (1991). Journal of Organic Chemistry, 56, 7350-7354. [Link]

  • Directing Effects in Electrophilic Substitution. (n.d.). Save My Exams. Retrieved February 19, 2026, from [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Heine, H. W., et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes (U.S. Patent No. 5,545,768). U.S.
  • Production of 3,4-difluoronitrobenzene. (1988).
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (2025, June 17). Apra Innovative. [Link]

  • Soderberg, T. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024, April 12). Chemistry Learner. [Link]

  • Smith, A. W., et al. (2020). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 12(9), 853-859. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Understanding Steric Hindrance in Chemistry. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Steric Hindrance. (2022, February 28). Chemistry LibreTexts. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). In Comprehensive Medicinal Chemistry III. [Link]

  • The overall yields and ratio of isomers of N-difluorometylindazoles (2 and 3). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022, March 17). Analytical Chemistry. [Link]

  • New enantiomeric fluorine-containing derivatives of sulforaphane: Synthesis, absolute configurations and biological activity. (2025, August 6). ResearchGate. [Link]

Sources

Optimizing Purity Assessment: A Comparative Guide to Elemental Analysis Standards for 3,4-Difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boronic Acid Paradox

3,4-Difluoro-2-methylphenylboronic acid (CAS: 2121514-75-6) is a critical intermediate in the synthesis of fluorinated biaryls via Suzuki-Miyaura coupling. However, for researchers in drug development, establishing the purity of this compound presents a unique analytical challenge often referred to as the "Boronic Acid Paradox."

Unlike standard organic small molecules, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, known as boroxines (cyclic anhydrides).[1] This equilibrium is driven by entropy and ambient humidity, meaning a "pure" sample typically contains a variable mixture of the monomeric acid and the boroxine trimer.

The Consequence: Standard Elemental Analysis (CHN) results often fail to match theoretical values, leading to false rejections of high-quality material. This guide objectively compares analytical standards to resolve this ambiguity.

Technical Deep Dive: The Chemistry of Dehydration

To interpret analytical data correctly, one must understand the structural fluidity of the analyte. 3,4-Difluoro-2-methylphenylboronic acid (


) spontaneously dehydrates to release water, forming the cyclic boroxine (

).
Mechanism of Interference
  • Variable Hydration: The ratio of Acid:Boroxine fluctuates with storage conditions (vacuum drying vs. ambient shelf).

  • Combustion Resistance: Boron creates refractory carbides (e.g.,

    
    ) during standard combustion analysis, often trapping carbon and lowering observed Carbon % values.
    
Visualization: The Acid-Boroxine Equilibrium

The following diagram illustrates the dynamic relationship that confounds standard analysis.

BoroxineEquilibrium Acid Monomeric Boronic Acid (C7H7BF2O2) Target Species Equilibrium Dynamic Equilibrium (Driven by Heat/Vacuum) Acid->Equilibrium - H2O Boroxine Boroxine (Trimer) (C21H15B3F6O3) Dehydrated Form Equilibrium->Boroxine Trimerization Water 3 H2O (Released) Equilibrium->Water Boroxine->Equilibrium + H2O (Hydrolysis)

Figure 1: The reversible dehydration pathway. Note that vacuum drying pushes the equilibrium toward the Boroxine, altering the elemental composition.

Comparative Analysis of Analytical Standards

The following table compares the theoretical elemental composition of the pure acid versus its boroxine form. This data highlights why a sample might be chemically pure (no foreign impurities) yet fail a standard specification check.

Table 1: Theoretical Elemental Composition Discrepancies
ElementPure Acid (

)
Pure Boroxine (

)
The Analytical Gap
Carbon 48.88% 54.60% +5.72% (Dehydration increases C%)
Hydrogen 4.10% 3.27% -0.83% (Dehydration decreases H%)
Boron 6.29% 7.02% +0.73%
Performance Review of Methodologies
Method A: Standard Combustion Analysis (CHN)
  • Status: Not Recommended for primary purity assignment.

  • Failure Mode: High variance. If the sample is "wet" (pure acid), C% is ~48.9%. If dried rigorously, C% shifts toward 54.6%. Furthermore, boron carbide formation often results in observed Carbon values 0.3%–0.7% lower than theoretical, even in pure samples.

Method B: Quantitative NMR (qNMR)[2][3][4][5][6]
  • Status: Gold Standard.

  • Advantage: Measures molar purity relative to an internal standard (IS). It is independent of the hydration state because the aromatic proton signals of the acid and boroxine often overlap or can be summed to give the "Total Boronyl Species" content.

  • Precision:

    
     when properly executed.
    
Method C: ICP-OES (Boron Content)
  • Status: Supporting Data Only.

  • Limitation: While it quantifies Boron accurately, it cannot distinguish between the product and inorganic boron impurities (like boric acid) or de-boronated degradation products.

Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows.

Protocol 1: Sample Preparation (The "Equilibrium Reset")

Before any analysis, the hydration state must be standardized.

  • Drying: Place 500 mg of sample in a vacuum oven at 40°C for 24 hours.

    • Note: This will push the sample toward the Boroxine form.

  • Equilibration: Allow the sample to acclimatize to ambient humidity for 4 hours if targeting the Acid form (less reproducible).

    • Recommendation: Analyze as the "Dehydrated/Boroxine enriched" form for consistency.

Protocol 2: Quantitative NMR (qNMR) Workflow

This is the definitive method for 3,4-Difluoro-2-methylphenylboronic acid.

  • Solvent: DMSO-

    
     (Ensures complete dissolution and minimizes boroxine aggregation).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must have high purity and non-overlapping signals).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (Boron nuclei can influence relaxation times of nearby protons).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[1][2][4][5][7][8][9]
Protocol 3: Modified Combustion Analysis

If CHN is required by regulatory protocols, use oxidative additives .

  • Additive: Mix sample with Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) in a 1:1 ratio.
  • Function: These oxides prevent the encapsulation of carbon by boron, reducing carbide formation and improving Carbon recovery.

Visualization: Analytical Decision Tree

Follow this logic flow to determine the true quality of the material.

DecisionTree Start Start: Purity Assessment of 3,4-Difluoro-2-methylphenylboronic acid qNMR Run qNMR (DMSO-d6) with Internal Standard Start->qNMR Check Is Purity > 97%? qNMR->Check Fail Material REJECTED (Organic Impurities Present) Check->Fail No CHN_Req Is CHN Required for Regulatory Filing? Check->CHN_Req Yes Pass Material APPROVED (Primary Standard Met) CHN_Req->Pass No Calc_Boroxine Calculate Theoretical Range (Acid to Boroxine) CHN_Req->Calc_Boroxine Yes Run_Mod_CHN Run Modified CHN (with WO3 additive) Calc_Boroxine->Run_Mod_CHN Compare Compare Observed C% to Boroxine Theoretical (54.6%) Run_Mod_CHN->Compare Compare->Pass Within Range

Figure 2: Analytical workflow prioritizing qNMR for purity and Modified CHN for characterization.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[10][11] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • BenchChem. (2025).[6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids.Link

  • Tokunaga, Y., et al. (2002).[11] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Ambeed. (2024). Product Specifications: (3,4-Difluoro-2-methylphenyl)boronic acid (CAS 2121514-75-6).Link

  • Togashi, A., et al. (2025).[1] Insight into combustion characteristics of micro- and nano-sized boron carbide. ResearchGate.[8] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.